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  • Product: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
  • CAS: 1423024-94-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthetic Applications of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a highly reactive synthon that bridges a privileged heterocyclic core (2-pyridone) with a robust electrophilic linker (2-bromoethyl). This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven synthetic protocols, designed to assist researchers in seamlessly integrating this compound into drug development pipelines.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is characterized by a low Topological Polar Surface Area (TPSA), indicating that derivatives synthesized from this core are highly likely to maintain favorable membrane permeability—a crucial factor for oral bioavailability and central nervous system (CNS) penetration[1].

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
CAS Number 1423024-94-5
Molecular Formula C₇H₉Br₂NO (C₇H₈BrNO • HBr)
Molecular Weight 282.96 g/mol
Monoisotopic Mass 280.905 g/mol
Topological Polar Surface Area (TPSA) 20.3 Ų
Rotatable Bonds 2
Physical State Solid (Hydrobromide salt)
Storage Temperature 4°C (Desiccated)

Data aggregated from 2[2] and 1[1].

Structural and Mechanistic Insights

The Tautomeric "Lock"

Unsubstituted 2-pyridones typically exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. However, the N-alkylation by the 2-bromoethyl group permanently locks the scaffold in the pyridin-2-one form. This structural rigidity ensures predictable hydrogen-bond acceptor behavior via the carbonyl oxygen, a feature heavily exploited in designing kinase hinge-binders and protein-protein interaction inhibitors.

Electrophilic Reactivity

The 2-bromoethyl moiety is a classic electrophile primed for bimolecular nucleophilic substitution (Sₙ2). The primary carbon experiences minimal steric hindrance, allowing rapid attack by incoming nucleophiles (amines, thiols, or alkoxides).

The Role of the Hydrobromide Salt

The compound is commercially supplied as a hydrobromide salt[2]. While the free base form is prone to auto-polymerization or degradation via intermolecular alkylation, the HBr salt protonates trace basic impurities and stabilizes the crystal lattice. This allows for an extended shelf life when stored at 4°C[3], but strictly necessitates an in situ free-basing step during synthesis.

SN2_Pathway A 1-(2-Bromoethyl)- pyridin-2-one C Transition State [Nu---CH2---Br]‡ A->C Base, Heat B Nucleophile (e.g., Amine) B->C Attack at C2 D N-Substituted Product + HBr C->D Br- Departure

Mechanistic Sₙ2 pathway of the 2-bromoethyl moiety reacting with a nucleophile.

Experimental Protocols: Self-Validating Sₙ2 Workflow

To successfully utilize this synthon, the hydrobromide salt must be neutralized to expose the reactive electrophile without triggering premature degradation. The following protocol outlines a standard, self-validating N-alkylation of a secondary amine.

Workflow Step1 Step 1: Free-Basing Neutralize HBr with K2CO3 Step2 Step 2: Reagent Addition Add Nucleophile in DMF Step1->Step2 Step3 Step 3: Heating Stir at 60°C for 6-12 hours Step2->Step3 Step4 Step 4: Purification Extraction & Chromatography Step3->Step4

Standard experimental workflow for nucleophilic substitution reactions.

Protocol: General Procedure for N-Alkylation

Objective: Covalently link a target nucleophile to the pyridin-2-one scaffold via the ethyl linker.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 equiv)

  • Target secondary amine/nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the hydrobromide salt (1.0 equiv) and finely powdered K₂CO₃ (3.0 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality (Self-Validation): The HBr salt ensures reagent stability during storage but must be neutralized. The excess K₂CO₃ serves a dual purpose: it first neutralizes the HBr of the starting material, generating the free base in situ, and subsequently acts as a proton scavenger for the HBr generated during the Sₙ2 reaction.

  • Nucleophile Addition: Add the target secondary amine (1.2 equiv) dropwise to the suspension.

    • Causality (Self-Validation): Adding the nucleophile after the initial base suspension minimizes competitive side reactions and ensures the amine remains unprotonated, maximizing its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 6–12 hours. Monitor reaction progress via LC-MS or TLC.

    • Causality (Self-Validation): While the primary bromide is an excellent leaving group, moderate heating is required to overcome the activation energy barrier of the bimolecular transition state. Temperatures above 80°C are strictly avoided to prevent base-catalyzed elimination (E2) of the bromoethyl group, which would yield an unwanted vinyl-pyridinone byproduct.

  • Quenching & Extraction: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with distilled water (3x) and brine.

    • Causality (Self-Validation): DMF is highly water-soluble; multiple aqueous washes are required to partition the DMF into the aqueous layer while retaining the newly synthesized hydrophobic product in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, typically using a DCM/MeOH or Hexane/EtOAc gradient).

Applications in Drug Development

The 1-(2-bromoethyl)-1,2-dihydropyridin-2-one scaffold is frequently utilized to synthesize complex heterocycles, such as BET bromodomain inhibitors and novel pyridazinone derivatives[4]. By acting as a structural linker, it allows researchers to append the pharmacologically active 2-pyridone motif directly to target-binding domains. This modular approach is highly effective in modulating both the pharmacokinetic profile (e.g., improving solubility and BBB penetration) and the target affinity of the resulting drug candidate.

References

  • NextSDS. "1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Google Patents. "WO2013185284A1 - Pyridinone and pyridazinone derivatives." World Intellectual Property Organization.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the mechanism of action for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide and its derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the mechanism of action for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide and its derivatives. Moving beyond a mere listing of facts, this document synthesizes the chemical properties of this class of compounds with established principles of covalent drug action to offer a robust framework for understanding their biological effects and to guide future research and development.

Introduction: A Scaffold of Opportunity and a Warhead of Reactivity

The 1,2-dihydropyridin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of a variety of biologically active molecules.[1][2] Its synthetic tractability and diverse biological activities have made it an attractive starting point for drug discovery programs.[3][4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as noncompetitive antagonists of the AMPA receptor, highlighting their potential in neurology.[5]

The introduction of a 1-(2-bromoethyl) substituent to this core fundamentally alters its potential mechanism of action, transforming it from a likely reversible binder into a reactive agent capable of covalent modification. The bromoethyl group is a classic alkylating agent, a "warhead" that can form a stable covalent bond with nucleophilic residues in biological macromolecules.[6][7] This guide will delve into the implications of this dual nature – a biologically active scaffold coupled with a reactive electrophile – to elucidate the probable mechanism of action of these derivatives.

The Core Directive: Covalent Inhibition as the Primary Mechanism of Action

The central hypothesis for the mechanism of action of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide derivatives is irreversible covalent inhibition of a specific biological target. This mechanism can be dissected into two key stages:

  • Initial Non-covalent Binding: The 1,2-dihydropyridin-2-one scaffold, along with other substituents on the molecule, will first guide the compound to the binding site of a target protein. This initial interaction is governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity and selectivity of this initial binding are crucial for determining the specific target of the drug.

  • Irreversible Covalent Modification: Once the derivative is positioned correctly within the binding site, the electrophilic 2-bromoethyl group will react with a nearby nucleophilic amino acid residue. This results in the formation of a stable covalent bond, permanently modifying the protein and, in most cases, irreversibly inhibiting its function.

This two-step process is a hallmark of targeted covalent inhibitors, which offer several potential advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[8][9]

The Chemistry of Covalent Modification

The key to the mechanism of action lies in the reactivity of the 2-bromoethyl group. This functional group is an electrophile, meaning it is electron-deficient and seeks to react with electron-rich species, known as nucleophiles. In a biological system, several amino acid residues within proteins can act as nucleophiles. The most common targets for alkylating agents like the 2-bromoethyl group are:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a frequent target for covalent inhibitors.[3]

  • Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen atom.

  • Lysine: The primary amine (-NH2) at the end of the lysine side chain is also nucleophilic.

  • Methionine: The sulfur atom in the methionine side chain can act as a nucleophile.

The reaction proceeds via a nucleophilic substitution reaction (SN2), where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

A study on a covalent inhibitor of 17β-hydroxysteroid dehydrogenase type 1, which also contains a bromoethyl side chain, demonstrated the formation of a covalent bond with a histidine residue (His221) in the enzyme's active site.[1][2] This provides a concrete example of the reactivity of the bromoethyl group within a protein binding pocket.

Potential Biological Targets and Therapeutic Implications

While specific targets for 1-(2-bromoethyl)-1,2-dihydropyridin-2-one derivatives are not yet extensively documented in the public domain, the known biological activities of the 1,2-dihydropyridin-2-one scaffold provide a strong basis for hypothesizing potential target classes.

Neurological Targets

Given that 1,3,5-triaryl-1H-pyridin-2-one derivatives are known noncompetitive antagonists of the AMPA receptor, it is plausible that 1-(2-bromoethyl) derivatives could be designed to covalently target these receptors or associated proteins.[5] Covalent modification could lead to prolonged or irreversible antagonism, which could be beneficial in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy.

Enzymes

The 1,2-dihydropyridin-2-one scaffold is also found in various enzyme inhibitors. Therefore, derivatives bearing the bromoethyl "warhead" could be potent and irreversible inhibitors of a range of enzymes. Potential enzyme targets could include:

  • Kinases: Many kinase inhibitors incorporate a covalent mechanism of action.

  • Proteases: The active sites of many proteases contain highly nucleophilic residues.

  • Dehydrogenases: As demonstrated with 17β-hydroxysteroid dehydrogenase type 1, these enzymes can be targeted by covalent inhibitors.[1][2]

The specific enzyme target would be determined by the overall structure of the derivative and its non-covalent binding affinity for a particular enzyme.

Experimental Workflows for Target Identification and Validation

A critical aspect of understanding the mechanism of action of a covalent inhibitor is the identification and validation of its biological target(s). Several powerful experimental workflows are employed for this purpose.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems.[8][10] A derivative of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one could be modified to include a reporter tag (e.g., an alkyne or a fluorophore). This "activity-based probe" would be used to treat cell lysates or live cells, leading to the covalent labeling of its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Caption: Workflow for identifying protein targets of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one derivatives using ABPP.

Competitive Proteomics

In this approach, a cell lysate or live cells are pre-incubated with the untagged 1-(2-bromoethyl)-1,2-dihydropyridin-2-one derivative. Subsequently, a broad-spectrum, tagged covalent probe that reacts with the same class of nucleophilic residues is added. The untagged derivative will "block" the binding of the tagged probe to its specific targets. By comparing the protein labeling profiles of the treated and untreated samples, the specific targets of the derivative can be identified as those proteins that show a significant reduction in labeling by the broad-spectrum probe.

Validation of Target Engagement

Once potential targets are identified, it is crucial to validate that the compound directly engages these targets and that this engagement leads to a functional consequence. This can be achieved through a variety of methods:

  • Western Blotting: Using an antibody specific to the identified target protein, a shift in the protein's molecular weight upon covalent modification can sometimes be observed.

  • In Vitro Enzyme Assays: If the identified target is an enzyme, the inhibitory activity of the derivative can be confirmed using a purified enzyme assay.

  • Cellular Thermal Shift Assay (CETSA): Covalent binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. CETSA can be used to confirm target engagement in a cellular context.

  • Site-directed Mutagenesis: Mutating the putative nucleophilic residue in the target protein should abolish or significantly reduce the covalent modification and functional effect of the derivative, providing strong evidence for the specific site of interaction.

Structure-Activity Relationship (SAR) and Future Directions

The modular nature of the 1-(2-bromoethyl)-1,2-dihydropyridin-2-one scaffold allows for systematic modifications to optimize its properties. Future research should focus on:

  • Modifying the 1,2-dihydropyridin-2-one core: Introducing different substituents at various positions on the pyridinone ring can modulate the non-covalent binding affinity and selectivity for specific targets.

  • Altering the electrophilic warhead: While the 2-bromoethyl group is a potent alkylating agent, its reactivity can be tuned. For example, replacing the bromine with a chlorine atom would result in a less reactive compound, which might offer improved selectivity.

  • Systematic SAR studies: By synthesizing and testing a library of derivatives, a clear understanding of the relationship between the compound's structure and its biological activity can be established. This will be crucial for developing potent, selective, and safe drug candidates.

Conclusion

The mechanism of action for 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide derivatives is strongly predicted to be irreversible covalent inhibition of specific protein targets. This is based on the established reactivity of the 2-bromoethyl group as an alkylating agent and the known biological activities of the 1,2-dihydropyridin-2-one scaffold. The key to fully elucidating the mechanism of action for any given derivative lies in the identification and validation of its specific biological target(s). The experimental workflows outlined in this guide provide a clear path for achieving this. A thorough understanding of this mechanism will be essential for the rational design and development of novel therapeutics based on this promising class of compounds.

References

  • Liv Hospital. (2026, March 17). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

  • EBSCO. Alkylating agents in chemotherapy. Research Starters. [Link]

  • Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Simmons University. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015, March 10). Alkylating Agents. LiverTox. [Link]

  • Newell, D. R. (1991). Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies. Haematology and Blood Transfusion, 34, 436-443. [Link]

  • Qiu, J., et al. (2018). Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. Journal of Medicinal Chemistry, 61(19), 8874-8883. [Link]

  • Qiu, J., et al. (2018). Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. Journal of Medicinal Chemistry, 61(19), 8874-8883. [Link]

  • Carroll, K. S., et al. (2018). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 128, 27-36. [Link]

  • Lee, H., & Lee, J. (2020). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 63(10), 4999-5039. [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

  • Zhang, T., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6344. [Link]

  • Wikipedia. Targeted covalent inhibitors. [Link]

  • Wang, S., et al. (2021). Advanced approaches of developing targeted covalent drugs. Journal of Medicinal Chemistry, 64(19), 14325-14353. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • Zhang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107. [Link]

  • Chang, J. W., & Cravatt, B. F. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Annual Review of Pharmacology and Toxicology, 55, 435-457. [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

  • IUCr. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • Roberts, A. M., et al. (2017). Reactive chemistry for covalent probe and therapeutic development. Biochemistry, 56(28), 3585-3601. [Link]

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Foundational

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For active pharmaceutical ingredients (APIs), the crystallographic structure provides invaluable insights into stability, solubility, and potential interactions with biological targets. This guide presents a comprehensive, in-depth technical framework for the determination and analysis of the single-crystal X-ray crystallographic structure of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, a pyridinone derivative of interest in medicinal chemistry. While a definitive public structure is not yet available, this document serves as a senior application scientist's procedural and intellectual guide to elucidating this structure, from synthesis and crystal growth to advanced structural refinement and interpretation.

Introduction: The Significance of Crystalline Structure in Drug Design

Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a bromoethyl substituent and its subsequent hydrobromide salt formation in 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (Figure 1) creates a molecule with specific steric and electronic properties that are best understood through its three-dimensional structure. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[2][3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and in silico drug design.

This guide will delineate the complete workflow for the crystallographic characterization of the title compound, providing not just the "how" but the "why" behind each experimental choice.

Synthesis and Crystal Growth: The Foundation of a Successful Diffraction Experiment

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment. The journey to obtaining such a crystal begins with the synthesis of the compound and subsequent purification to a high degree.

Synthesis of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

The synthesis of the title compound would likely involve the reaction of a suitable pyridinone precursor with a bromo-functionalized alkylating agent, followed by treatment with hydrobromic acid to form the hydrobromide salt. A plausible synthetic route is outlined in the workflow below.

cluster_synthesis Synthesis Workflow Start 2-Hydroxypyridine Step1 Alkylation with 1,2-Dibromoethane Start->Step1 Base (e.g., NaH) Intermediate 1-(2-Bromoethyl)-1,2- dihydropyridin-2-one Step1->Intermediate Step2 Treatment with HBr Intermediate->Step2 Anhydrous Solvent (e.g., Diethyl Ether) Final_Product 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Step2->Final_Product

Figure 1: A plausible synthetic workflow for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential to remove any impurities that could hinder crystal growth. The purity of the bulk material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Growing Diffraction-Quality Single Crystals

The growth of a single crystal of suitable size and quality is often the most challenging step. Several methods can be employed, and the choice is often empirical.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often a good starting point due to its simplicity.

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals.

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

    • Solid-Liquid: A variation involves placing the solid compound in the outer, larger container and the solvent in the inner, smaller vial. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

The ideal crystal for SC-XRD will be well-formed with sharp edges, optically clear, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Data Collection

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

Data Reduction and Structure Solution

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

cluster_data_processing Data Processing and Structure Solution Workflow Raw_Data Raw Diffraction Images Integration Integration: Indexing and Intensity Measurement Raw_Data->Integration Scaling Scaling and Absorption Correction Integration->Scaling Structure_Factors Structure Factors (|F²|) Scaling->Structure_Factors Phase_Problem Solving the Phase Problem (e.g., Direct Methods or Patterson Method) Structure_Factors->Phase_Problem Electron_Density_Map Initial Electron Density Map Phase_Problem->Electron_Density_Map Model_Building Initial Atomic Model Building Electron_Density_Map->Model_Building Refinement Structure Refinement Model_Building->Refinement

Figure 2: Workflow for processing raw diffraction data to obtain a refined crystal structure.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment. This is typically overcome using computational methods such as Direct Methods or the Patterson method. Once an initial model of the structure is obtained, it is refined against the experimental data.

Structure Refinement and Validation

Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the calculated and observed structure factors.

Refinement Details:

  • Anisotropic Displacement Parameters: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

  • Validation: The quality of the final structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). A final check of the structure is performed using software like PLATON to search for missed symmetry or other potential issues.

Analysis and Interpretation of the Crystal Structure

With a fully refined structure, a detailed analysis of the molecular and supramolecular features can be undertaken.

Molecular Geometry

The precise bond lengths and angles within the 1-(2-bromoethyl)-1,2-dihydropyridin-2-one cation and the bromide anion would be determined.

Parameter Expected Value Range (Å or °) Significance
C=O Bond Length1.20 - 1.25 ÅIndicates the degree of double bond character.
C-N Bond Lengths (ring)1.35 - 1.45 ÅProvides insight into the aromaticity of the pyridinone ring.
C-Br Bond Length~1.94 ÅA standard covalent bond length.
Torsion AnglesVariableDescribes the conformation of the bromoethyl side chain.
Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions. For a hydrobromide salt, hydrogen bonding is expected to be a dominant feature.

  • Hydrogen Bonding: The pyridinone oxygen is a likely hydrogen bond acceptor, and if there are any N-H protons, they will be strong hydrogen bond donors. The bromide anion is also a potential hydrogen bond acceptor.

  • Halogen Bonding: The bromine atom of the bromoethyl group could potentially engage in halogen bonding interactions with other electronegative atoms.

  • π-π Stacking: The pyridinone rings may stack on top of each other, contributing to the overall stability of the crystal lattice.

Understanding these interactions is crucial, as they can influence the physical properties of the solid, such as melting point and solubility.

Data Deposition and Dissemination

A fundamental principle of scientific integrity is the public dissemination of crystallographic data. The final structural data, including the crystallographic information file (CIF), should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[5][6] This ensures that the data is preserved and accessible to other researchers.

Conclusion

This technical guide has outlined the comprehensive, multi-step process for determining the crystallographic structure of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. From the chemical synthesis and the meticulous art of crystal growth to the sophisticated techniques of X-ray diffraction and computational refinement, each step is critical for obtaining a high-quality, reliable crystal structure. The resulting atomic-level insights are indispensable for advancing our understanding of this molecule's properties and for guiding future drug development efforts.

References

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved from [Link]

  • PubChemLite. 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Cetina, M., & Jukić, M. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. Retrieved from [Link]

  • Zhang, Y., & Pike, A. C. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 798539. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • The University of Manchester. (n.d.). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • OA Monitor Ireland. (n.d.). CCDC 970189: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cooper, R. I., Thompson, A. L., & Watkin, D. J. (2010). CRYSTALS as a tool for structure validation. Journal of Applied Crystallography, 43(5), 1100-1107. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]

  • Iovu, M. S., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. [Link]

  • PubChem. (n.d.). 4-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • Iovu, M. S., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. ResearchGate. Retrieved from [Link]

  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]

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Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Characterization of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in Drug Discovery

Abstract The pyridinone and dihydropyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities. This guide presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridinone and dihydropyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities. This guide presents a comprehensive framework for the pharmacokinetic characterization of a novel compound, 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. As no prior pharmacokinetic data for this specific molecule is publicly available, this document serves as an in-depth, technical roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression of in vitro and in vivo studies required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, thereby enabling informed decisions in the drug discovery and development cascade.

Introduction: The Rationale for Pharmacokinetic Profiling

Pyridinone-containing compounds have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The 2-pyridone core, in particular, is present in several FDA-approved drugs and is a focal point of medicinal chemistry due to its favorable physicochemical properties that can enhance pharmacokinetic profiles.[2][3] 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS Number: 1423024-94-5) is a novel entity within this chemical class.[4][5][6] Before its therapeutic potential can be realized, a thorough understanding of its behavior within a biological system is paramount.

Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of drug discovery.[7] Early characterization of a compound's ADME properties is critical for optimizing its drug-like qualities, predicting its in vivo performance, and avoiding costly late-stage failures.[8][9][10][11] This guide will provide the scientific and methodological basis for a comprehensive PK evaluation of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, treating it as a case study for a novel chemical entity.

Foundational Physicochemical Characterization

The journey of a drug through the body is heavily influenced by its fundamental physicochemical properties. Therefore, the initial step is to characterize the aqueous solubility and lipophilicity of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

Aqueous Solubility

Solubility is a critical factor for oral absorption and for the preparation of formulations for in vivo studies.[12] Both kinetic and thermodynamic solubility should be assessed.

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[2][13][14]

  • Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of the solid compound in a saturated solution, which is more representative of the conditions in the gastrointestinal tract.[12][15]

Table 1: Hypothetical Physicochemical Properties of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

ParameterAssay TypeConditionsHypothetical ResultImplication
Solubility KineticPBS, pH 7.4, 2h incubation85 µg/mLSufficient for most in vitro assays.
ThermodynamicPBS, pH 7.4, 24h incubation55 µg/mLPotentially dissolution rate-limited absorption.
Lipophilicity LogDShake-flask (n-octanol/PBS, pH 7.4)1.8Moderate lipophilicity, suggesting a balance between permeability and solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [15]

  • Preparation: Add an excess amount of solid 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove any undissolved solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve.

Lipophilicity (LogD)

Lipophilicity, the affinity of a compound for a lipid environment, is a key determinant of its ability to cross biological membranes.[16] It is measured as the distribution coefficient (LogD) at a physiological pH of 7.4.

Experimental Protocol: LogD Determination (Shake-Flask Method) [16][17][18][19][20]

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and PBS (pH 7.4).

  • Partitioning: Add a known amount of the test compound to a vial containing a defined ratio of the prepared n-octanol and PBS.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase by LC-MS/MS.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADME Profiling: A Mechanistic Preview

In vitro ADME assays are indispensable for early-stage drug discovery, providing crucial insights into a compound's potential pharmacokinetic behavior and flagging any potential liabilities before advancing to more complex in vivo studies.[8][9][10][11][21]

Permeability

The ability of a compound to pass through the intestinal epithelium is a prerequisite for oral bioavailability. This is commonly assessed using cell-based (Caco-2) and cell-free (PAMPA) models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive diffusion across an artificial lipid membrane.[22][23][24][25] It is a rapid and cost-effective way to assess a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions and express key drug transporters, thus mimicking the human intestinal epithelium.[8][26][27][28][29] It can assess both passive and active transport, including efflux by transporters like P-glycoprotein (P-gp).

Table 2: Hypothetical In Vitro Permeability Data

AssayDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
PAMPA N/A12.5N/AHigh Passive Permeability
Caco-2 A → B8.23.5Moderate to High Permeability; Potential P-gp substrate
B → A28.7

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [8][28][29]

  • Cell Culture: Seed Caco-2 cells on permeable supports in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral, A → B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • Transport Study (Basolateral to Apical, B → A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: At designated time points (e.g., 2 hours), take samples from the receiver compartments.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the compound may be a substrate for an efflux transporter.

Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. Metabolic stability is assessed using liver microsomes and hepatocytes.[30][31]

  • Liver Microsomes: These subcellular fractions contain Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.[3][32] They are used to determine a compound's intrinsic clearance primarily through oxidative metabolism.

  • Hepatocytes: These are whole liver cells containing the full complement of metabolic enzymes and cofactors.[7][9][21][33][34] They provide a more comprehensive picture of a compound's metabolic fate, including both Phase I and Phase II metabolism.

Table 3: Hypothetical In Vitro Metabolic Stability Data

SystemSpeciest₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells)Classification
Liver Microsomes Human4530.8Moderate Clearance
Rat2555.4High Clearance
Hepatocytes Human6019.2Moderate Clearance
Rat3533.0High Clearance

Experimental Protocol: Metabolic Stability in Human Liver Microsomes [3][32][35]

  • Incubation Mixture: Prepare a mixture containing human liver microsomes (HLM) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Determine the half-life (t₁/₂) from the slope of the natural log of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[1][10][11]

Experimental Protocol: CYP Inhibition Assay (IC₅₀ Determination) [1][10][11][36]

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

  • Reaction: Initiate the reaction by adding NADPH and incubate at 37°C.

  • Termination: Stop the reaction with a cold organic solvent.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.[7] The rat is a commonly used species for initial PK studies.

Study Design

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[37][38][39]

  • Intravenous (IV) Administration: Provides direct entry into the systemic circulation, allowing for the determination of clearance, volume of distribution, and half-life.

  • Oral (PO) Administration: Allows for the assessment of oral absorption and the determination of key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and oral bioavailability (F%).

Table 4: Hypothetical Rat Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 550280
Tmax (h) 0.08 (5 min)0.5
AUC₀-∞ (ng·h/mL) 8502975
t₁/₂ (h) 2.52.8
Clearance (CL) (L/h/kg) 1.18-
Volume of Distribution (Vd) (L/kg) 4.2-
Oral Bioavailability (F%) -35%

Experimental Workflow: Rat Pharmacokinetic Study

G cluster_pre Pre-Study cluster_iv IV Dosing Group cluster_po PO Dosing Group cluster_post Post-Dosing Analysis acclimatize Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting acclimatize->fasting formulate Formulation Preparation (IV and PO) fasting->formulate iv_dose IV Bolus Dose (e.g., 1 mg/kg) formulate->iv_dose po_dose Oral Gavage Dose (e.g., 10 mg/kg) formulate->po_dose iv_sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_sample plasma Plasma Separation (Centrifugation) iv_sample->plasma po_sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_dose->po_sample po_sample->plasma bioanalysis Bioanalysis (LC-MS/MS Quantification) plasma->bioanalysis pk_calc Pharmacokinetic Analysis (Calculate Parameters) bioanalysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Bioanalytical Method Development

A robust and validated bioanalytical method is essential for accurately quantifying the compound in plasma samples.[40][41][42][43][44] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol Outline: LC-MS/MS Method Development

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test compound into blank plasma.

  • Sample Extraction: Develop a sample preparation method to extract the compound from the plasma matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Chromatographic Separation: Optimize HPLC or UPLC conditions (column, mobile phase, gradient) to achieve good chromatographic peak shape and separation from endogenous plasma components.

  • Mass Spectrometric Detection: Optimize MS/MS parameters (ion source, collision energy) for the compound and an internal standard to ensure sensitive and specific detection using multiple reaction monitoring (MRM).

  • Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Data Synthesis and Decision Making

The culmination of this comprehensive evaluation is the integration of all in vitro and in vivo data to build a holistic pharmacokinetic profile of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

  • Correlation: Are the in vivo findings consistent with the in vitro data? For example, does the high in vitro clearance in rat hepatocytes and microsomes correlate with the observed clearance in vivo?

  • Human Prediction: The data can be used to perform in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters, guiding the selection of potential clinical candidates.

  • Structure-Activity Relationship (SAR): The PK data provides crucial insights for medicinal chemists to guide further structural modifications to improve the compound's ADME properties.

Decision-Making Tree Based on Pharmacokinetic Profile

G cluster_oral_bioavailability Oral Bioavailability (F%) cluster_clearance Hepatic Clearance (CL) cluster_ddi Drug-Drug Interaction (DDI) Risk start Initial PK Profile for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide bioavailability F > 30%? start->bioavailability clearance CL < 30% of Liver Blood Flow? start->clearance ddi CYP IC50 > 10 µM? start->ddi bio_yes Proceed to Efficacy/ Toxicology Studies bioavailability->bio_yes Yes bio_no Investigate Cause of Low Bioavailability bioavailability->bio_no No bio_no->clearance bio_no->ddi cl_yes Acceptable Half-Life clearance->cl_yes Yes cl_no High Clearance: Potential for Short Half-Life and Low Exposure clearance->cl_no No ddi_yes Low DDI Risk ddi->ddi_yes Yes ddi_no High DDI Risk: Consider Medicinal Chemistry Optimization ddi->ddi_no No

Caption: A simplified decision-making tree based on key pharmacokinetic outputs.

Conclusion

The systematic pharmacokinetic characterization of a novel chemical entity like 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a multi-faceted but essential process in modern drug discovery. By following a logical progression from foundational physicochemical assessments to comprehensive in vitro ADME profiling and definitive in vivo studies, researchers can build a robust data package. This data not only de-risks the compound for further development but also provides invaluable insights for optimizing its structure to achieve the desired therapeutic profile. The methodologies and workflows detailed in this guide provide a blueprint for generating the critical pharmacokinetic data needed to advance promising molecules from the bench to the clinic.

References

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Foundational

electronic properties of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Target Audience: Researchers, computational chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Electronic structure, quantum mechanical properties, and experimental workflows for structural validation.

Executive Summary

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) is a highly versatile bifunctional building block widely utilized in the synthesis of complex pharmaceuticals and advanced organic materials. Structurally, it consists of a 2-pyridone (lactam) core that is N -alkylated with a 2-bromoethyl chain, isolated as a hydrobromide salt.

Understanding the electronic properties of this molecule is critical for predicting its reactivity. The presence of the hydrobromide salt fundamentally alters the electronic landscape of the 2-pyridone core, shifting it from a cross-conjugated lactam to a fully aromatic 2-hydroxypyridinium cation. This whitepaper deconstructs the quantum mechanical properties, charge distribution, and photophysical behavior of this compound, providing field-proven protocols for its experimental validation.

Structural and Electronic Foundations

Tautomerism and the N-Alkylation Lock

Unsubstituted 2-pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine (lactam-lactim tautomerism). However, the covalent attachment of the 2-bromoethyl group at the N1 position permanently "locks" the core into the lactam (1,2-dihydropyridin-2-one) configuration. The bromoethyl group exerts a strong inductive electron-withdrawing effect ( −I ), which slightly decreases the electron density on the nitrogen atom compared to simple N -methyl derivatives.

Protonation Dynamics: The Role of the Hydrobromide Salt

The most defining electronic feature of this specific commercial compound is its isolation as a hydrobromide salt.

  • Causality of Oxygen Protonation: In lactams, the nitrogen lone pair is delocalized into the carbonyl π∗ orbital. Protonation at the nitrogen would violently disrupt this resonance. Therefore, protonation occurs exclusively at the carbonyl oxygen.

  • Aromatic Transition: Oxygen protonation generates a 2-hydroxypyridinium cation. This transforms the partially delocalized lactam into a fully aromatic -electron system. The positive charge is highly delocalized across the N−C−O triad and the extended aromatic ring, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

G A Neutral N-Alkyl-2-Pyridone (Cross-Conjugated Lactam) B HBr Addition (Protonation at C=O) A->B Acid-Base Reaction C 2-Hydroxypyridinium Cation (Fully Aromatic Ring) B->C Resonance Stabilization D Delocalized Positive Charge (Increased Electrophilicity) C->D Charge Distribution

Caption: Logical flow of electronic structural changes upon hydrobromide salt formation.

Quantum Mechanical and Photophysical Properties

HOMO-LUMO Gap and Electronic Transitions

The electronic transition energies of 2-pyridone systems are highly sensitive to their protonation state. Second-order approximate coupled-cluster (CC2) calculations have demonstrated that protonation of the 2-pyridone core significantly alters its photophysical profile [1].

  • S1​−S0​ Transition: The protonation of the carbonyl oxygen induces a massive blue shift in the S1​−S0​ ( ππ∗ ) electronic transition compared to the neutral monomer. The stabilization of the ground state ( S0​ ) via aromatic delocalization widens the HOMO-LUMO gap.

  • Conical Intersections: In excited states, protonated 2-pyridones exhibit a barrier-free dissociative state along the O−H stretching coordinate ( 1πσ∗ ), which predissociates the bound S1​ state and connects to a conical intersection with the ground state, facilitating rapid non-radiative decay [1].

Regioselective Charge Distribution

In a neutral N -alkyl-2-pyridone, the C3 and C5 positions are electron-rich (nucleophilic), while C4 and C6 are electrophilic [2]. However, the formation of the hydrobromide salt globally depletes electron density from the carbon framework.

Table 1: Comparative Electronic Properties (Theoretical Approximations)

PropertyNeutral 1-(2-Bromoethyl)-2-pyridoneProtonated Salt (Hydrobromide)
Aromaticity Partial (Lactam resonance)High (Pyridinium cation)
HOMO Energy Higher (More nucleophilic)Lower (Stabilized by + charge)
S1​−S0​ Transition ~300-320 nm (Red-shifted)< 280 nm (Significantly Blue-shifted)
Ring Reactivity C3/C5 NucleophilicGlobally Electrophilic
Dipole Moment High (Localized C=O and C-Br)Diffuse (Ion-pair dominated)

Experimental Workflows & Protocols

To utilize 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide effectively in synthetic pathways, researchers must first validate its integrity and electronic state. Below are self-validating protocols for spectroscopic analysis and subsequent functionalization.

Protocol 1: Spectroscopic Validation of the Protonated State

Objective: Confirm the integrity of the hydrobromide salt and the intact bromoethyl chain.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ . Causality: DMSO is highly polar and will stabilize the ion pair, preventing premature deprotonation that might occur in protic solvents without acid buffering.

  • UV-Vis Spectroscopy:

    • Prepare a 10 μM solution in anhydrous acetonitrile.

    • Scan from 200 nm to 400 nm.

    • Validation: A sharp absorption peak below 280 nm confirms the blue-shifted protonated state. Addition of 1 equivalent of triethylamine (TEA) will cause a distinct bathochromic (red) shift as the neutral lactam is regenerated.

  • Nuclear Magnetic Resonance (NMR):

    • Acquire 1H and 13C spectra.

    • Validation: The N−CH2​ protons will appear significantly deshielded ( δ ~4.3 - 4.6 ppm) due to the combined −I effect of the adjacent bromine and the partial positive charge on the pyridinium nitrogen. The C=O carbon in the 13C spectrum will shift upfield compared to a standard neutral amide, reflecting its enol-like ( C−OH+ ) character.

Protocol 2: Chemoselective Alkylation via the Bromoethyl Group

Objective: Utilize the terminal bromide for nucleophilic substitution while preserving the pyridone core.

  • Free-Basing: Suspend 1.0 mmol of the hydrobromide salt in 10 mL of dichloromethane (DCM). Add 1.2 mmol of N,N -Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: DIPEA neutralizes the HBr, regenerating the neutral lactam, which is necessary to prevent the acidic proton from quenching incoming nucleophiles.

  • Nucleophilic Addition: Add 1.1 mmol of the desired nucleophile (e.g., a secondary amine).

  • Catalysis: Add 0.1 mmol of Potassium Iodide (KI). Causality: KI facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, drastically lowering the activation energy for the SN​2 displacement.

  • Isolation: Wash with saturated aqueous NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

G Step1 Step 1: Solubilization in DCM (Isolate Hydrobromide Salt) Step2 Step 2: Addition of DIPEA at 0°C (Free-Basing to Neutral Lactam) Step1->Step2 Deprotonation Step3 Step 3: Finkelstein Activation (KI) (Br -> I Exchange) Step2->Step3 Halogen Exchange Step4 Step 4: Nucleophilic Attack (SN2) (Target Molecule Synthesis) Step3->Step4 C-N/C-O Bond Formation

Caption: Step-by-step experimental workflow for chemoselective SN​2 functionalization.

Conclusion

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a dynamic molecule whose reactivity is strictly governed by its protonation state. The hydrobromide salt locks the molecule into a highly aromatic, blue-shifted 2-hydroxypyridinium state. By understanding the quantum mechanical underpinnings of this protonation—specifically the stabilization of the HOMO and the delocalization of the positive charge—researchers can precisely engineer reaction conditions to selectively functionalize the bromoethyl tail or the pyridone core.

References

  • Saed, B., & Omidyan, R. (2014). Protonation effect on the electronic properties of 2-pyridone monomer, dimer and its water clusters: a theoretical study. The Journal of Chemical Physics, 140(2), 024302. Available at:[Link]

  • Modak, A., Rana, S., & Maiti, D. (2015). Iron-Catalyzed Regioselective Direct Arylation at the C-3 Position of N-Alkyl-2-pyridone. The Journal of Organic Chemistry, 80(1), 296-303. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Preparation of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Introduction The 2-pyridone structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and pharmacologically active compounds.[1] The functionalization of the nitrogen atom in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and pharmacologically active compounds.[1] The functionalization of the nitrogen atom in the 2-pyridone ring is a common strategy to modulate the biological activity, solubility, and pharmacokinetic properties of these molecules. This guide provides a detailed, step-by-step protocol for the synthesis of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, a valuable intermediate for further chemical elaboration.

The primary challenge in the synthesis of N-alkylated 2-pyridones is the inherent tautomerism between 2-hydroxypyridine and 1,2-dihydropyridin-2-one.[2] This equilibrium gives rise to an ambident nucleophile upon deprotonation, leading to a potential mixture of N-alkylated and O-alkylated products.[1][3] This protocol is designed to favor the desired N-alkylation through careful selection of solvent and reaction conditions.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the N-alkylation of 2-hydroxypyridine with 1,2-dibromoethane, followed by the conversion of the resulting free base to its hydrobromide salt.

Step 1: N-Alkylation 2-Hydroxypyridine is N-alkylated with 1,2-dibromoethane to yield 1-(2-bromoethyl)-1,2-dihydropyridin-2-one.

Step 2: Hydrobromide Salt Formation The free base is treated with hydrobromic acid to afford the final product.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Hydroxypyridine99%Sigma-Aldrich
1,2-Dibromoethane99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Brine (saturated NaCl solution)-Prepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Hydrobromic Acid (HBr)48% aqueous solutionSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific

Detailed Step-by-Step Protocol

Part 1: Synthesis of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one

Rationale: This step involves the nucleophilic substitution of a bromide from 1,2-dibromoethane by the pyridone anion. The choice of a polar aprotic solvent like DMF is crucial as it favors the 2-pyridone tautomer, which promotes N-alkylation over O-alkylation.[2] Potassium carbonate is a moderately strong base, sufficient to deprotonate the 2-hydroxypyridine without being overly reactive. An excess of 1,2-dibromoethane is used to minimize the formation of the bis-alkylated product.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxypyridine (5.0 g, 52.6 mmol) and anhydrous potassium carbonate (10.9 g, 78.9 mmol, 1.5 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

    • Add 1,2-dibromoethane (13.6 mL, 157.8 mmol, 3.0 equiv) to the stirring suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (2-hydroxypyridine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of cold water and transfer to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity to a 1:1 mixture of ethyl acetate and hexanes.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 1-(2-bromoethyl)-1,2-dihydropyridin-2-one as a pure compound.

Part 2: Formation of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Rationale: The final step is the protonation of the basic nitrogen atom of the pyridone ring with hydrobromic acid to form the stable hydrobromide salt.[4][5] This often improves the crystallinity and handling properties of the compound.

  • Salt Formation:

    • Dissolve the purified 1-(2-bromoethyl)-1,2-dihydropyridin-2-one (assuming a quantitative yield from the previous step for calculation, adjust based on actual yield) in 50 mL of anhydrous diethyl ether in a 100 mL Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • While stirring, add 48% aqueous hydrobromic acid dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. The addition of a slight excess of HBr ensures complete salt formation.

  • Isolation and Drying:

    • Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting material and excess HBr.

    • Dry the white to off-white solid product under high vacuum to a constant weight.

Quantitative Data Summary

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Ratio
2-Hydroxypyridine95.105.0 g52.61.0
1,2-Dibromoethane187.8613.6 mL (29.6 g)157.83.0
Potassium Carbonate138.2110.9 g78.91.5
Reaction Conditions
Solvent DMF100 mL--
Temperature 80 °C---
Time 12-16 h---
Expected Yield ~70-80%---

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Start Materials: 2-Hydroxypyridine 1,2-Dibromoethane K₂CO₃, DMF Reaction N-Alkylation (80°C, 12-16h) Start->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification FreeBase Pure 1-(2-Bromoethyl)- 1,2-dihydropyridin-2-one Purification->FreeBase SaltFormation Salt Formation (HBr, Diethyl Ether) FreeBase->SaltFormation Filtration Filtration & Washing SaltFormation->Filtration FinalProduct Final Product: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Filtration->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

N- vs. O-Alkylation Pathway

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways 2_Pyridone 1,2-Dihydropyridin-2-one (Favored in Polar Solvents) 2_Hydroxypyridine 2-Hydroxypyridine (Favored in Non-polar Solvents) 2_Pyridone->2_Hydroxypyridine N_Alkylation N-Alkylation Product (Desired) 2_Pyridone->N_Alkylation + R-X - Base O_Alkylation O-Alkylation Product (Byproduct) 2_Hydroxypyridine->O_Alkylation + R-X - Base

Caption: Competing N- and O-alkylation pathways of 2-pyridone.

References

  • PMC.

  • Organic Chemistry Portal.

  • PMC.

  • PMC.

  • Sciforum.

  • Organic Syntheses.

  • ResearchGate.

  • PrepChem.com.

  • Indian Academy of Sciences.

  • The Journal of Organic Chemistry.

  • PubMed.

  • PubMed.

  • Physical Chemistry Research.

  • Organic Chemistry Portal.

  • Taylor & Francis.

  • Google Patents.

  • Google Patents.

  • MDPI.

  • PMC.

  • Google Patents.

  • The Royal Society of Chemistry.

  • Wikipedia.

Sources

Application

The Versatile Building Block: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide in Synthetic Chemistry

Introduction: Unlocking the Potential of a Bifunctional Reagent In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with tunable properties is ever-present. 1-(2-Bromoethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Bifunctional Reagent

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with tunable properties is ever-present. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide emerges as a highly valuable and versatile building block, offering a unique combination of a reactive electrophilic bromoethyl side chain and a privileged 1,2-dihydropyridin-2-one core. This structure is of significant interest as the N-alkyl-2-pyridone motif is a common feature in a wide array of biologically active compounds and natural products.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this powerful synthetic intermediate. We will explore its utility in nucleophilic substitution reactions, providing detailed, field-proven protocols to facilitate its integration into synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is crucial for its safe and effective use.

PropertyValueSource
CAS Number 1423024-94-5[3]
Molecular Formula C₇H₉Br₂NO-
Molecular Weight 282.96 g/mol -
Appearance Likely a solid, given it is a hydrobromide salt.Inferred
Solubility Expected to be soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMF and DMSO.Inferred

Storage and Stability:

As a hydrobromide salt, the compound is likely to be more stable and less volatile than its freebase counterpart. However, due to the presence of the reactive bromoethyl group, it is advisable to store 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Strategic Synthesis: A Proposed Protocol

Step 1: Synthesis of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one

This initial step involves the N-alkylation of 2-pyridone with a suitable 2-hydroxyethylating agent. The use of a base is critical to deprotonate the 2-pyridone, forming the pyridonate anion which then acts as a nucleophile. The choice of base and solvent can significantly influence the N/O alkylation ratio.

Reaction Scheme:

Synthesis_Step1 2-Pyridone 2-Pyridone Reaction_Mixture Reaction 2-Pyridone->Reaction_Mixture Base Base (e.g., NaH, K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction_Mixture Product_1 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one Reaction_Mixture->Product_1

Caption: Synthesis of the hydroxyethyl intermediate.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 2-pyridone.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add a suitable base (e.g., sodium hydride (1.1 eq) portion-wise, or potassium carbonate (2.0 eq)). Stir the mixture at this temperature for 30 minutes. The choice of a strong, non-nucleophilic base is crucial for efficient deprotonation.

  • Alkylation: Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.

Step 2: Bromination of 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one

The conversion of the terminal alcohol to a bromide is a standard transformation. A variety of brominating agents can be employed, with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) being common choices. The use of hydrobromic acid (HBr) is also a viable option and would directly yield the desired hydrobromide salt.[4]

Reaction Scheme:

Synthesis_Step2 Product_1 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one Reaction_Mixture_2 Reaction Product_1->Reaction_Mixture_2 Brominating_Agent Brominating Agent (e.g., PBr3 or HBr) Brominating_Agent->Reaction_Mixture_2 Final_Product 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Reaction_Mixture_2->Final_Product

Caption: Bromination to the final product.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Bromination: Cool the solution to 0 °C. Slowly add the brominating agent. If using PBr₃ (0.4 eq), add it dropwise. If using concentrated HBr, it can be added directly.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation: Carefully quench the reaction with ice-water. If the product precipitates as the hydrobromide salt, it can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum. If it remains in solution, extract with an organic solvent, dry, and concentrate. The hydrobromide salt can then be precipitated by the addition of HBr in a suitable solvent.

Characterization of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Thorough characterization is essential to confirm the structure and purity of the synthesized building block. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyridone ring protons, as well as two triplets for the diastereotopic protons of the ethyl chain (-CH₂-N- and -CH₂-Br). The chemical shifts will be influenced by the electron-withdrawing nature of the pyridone ring and the bromine atom.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, the olefinic carbons of the pyridone ring, and the two carbons of the ethyl chain should be observable.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.

Applications in Nucleophilic Substitution Reactions

The primary utility of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide lies in its susceptibility to nucleophilic substitution at the bromoethyl side chain. The primary bromide is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.[5]

General Workflow for Nucleophilic Substitution

SN2_Workflow Start 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Reaction Reaction (Heat if necessary) Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Nucleophile->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Substituted Product Purification Chromatography Workup->Purification Purification->Product

Caption: General workflow for Sₙ2 reactions.

Protocol 1: Synthesis of N-Substituted Aminoethyl-Pyridones

Reaction with Primary and Secondary Amines: This reaction provides a straightforward route to compounds containing a diamine-like linker, a common motif in pharmacologically active molecules.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Acetonitrile or DMF

Procedure:

  • To a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in acetonitrile, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Thioethers

Reaction with Thiols: The reaction with thiols or their corresponding thiolates provides access to thioether derivatives, which are of interest in various areas of medicinal chemistry.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • DMF or THF

Procedure:

  • To a solution of the thiol in DMF, add the base at 0 °C to generate the thiolate in situ.

  • After stirring for 15-30 minutes, add a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of Ethers

Reaction with Alcohols/Phenols (Williamson Ether Synthesis): While alcohols are weaker nucleophiles, their corresponding alkoxides or phenoxides react efficiently to form ethers.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of the alcohol or phenol in anhydrous THF, add NaH at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide/phenoxide.

  • Add 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide and allow the reaction to proceed at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion: A Gateway to Molecular Diversity

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide stands as a testament to the power of well-designed chemical building blocks. Its dual functionality allows for the rapid and efficient introduction of the N-substituted 2-pyridone moiety into a wide range of molecular architectures. The protocols detailed herein provide a solid foundation for researchers to harness the synthetic potential of this reagent, paving the way for the discovery and development of novel chemical entities with promising applications in medicinal chemistry and beyond.

References

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. (URL: [Link])

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (URL: [Link])

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (URL: [Link])

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (URL: [Link])

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (URL: [Link])

  • Method for N-alkyl
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (URL: [Link])

  • Bromination Studies of AlkyI- Substituted 2-Pyridones and 2-Quinolones. (URL: [Link])

  • Nucleophilic Substitution Reactions. (URL: [Link])

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL: [Link])

  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. (URL: [Link])

  • 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. (URL: [Link])

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (URL: [Link])

  • A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. (URL: [Link])

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (URL: [Link])

  • SUPPORTING INFORMATION Directed Functionalization of 1,2-Dihydropyridines: Stereoselective Synthesis of 2,6-Disubstitut. (URL: [Link])

  • Green bromination: Synthesis of 1,2-dibromo1,2-diphenylethane. (URL: [Link])

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (URL: [Link])

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (URL: [Link])

  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. (URL: [Link])

Sources

Method

Strategic N-Alkylation: A Detailed Protocol for the Conjugation of Amines with 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

An Application Guide for Researchers This application note provides a comprehensive guide for the N-alkylation of primary and secondary amines with 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. The protocol is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This application note provides a comprehensive guide for the N-alkylation of primary and secondary amines with 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. The protocol is designed for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in synthesizing novel amine conjugates incorporating the pyridinone moiety. This document outlines the reaction mechanism, provides a detailed experimental protocol, and offers troubleshooting strategies to ensure successful synthesis.

Introduction

The 1,2-dihydropyridin-2-one scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutics. The introduction of this moiety onto a lead compound via N-alkylation of an amine is a common and effective strategy in drug discovery programs. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide serves as a key building block for this purpose, enabling the covalent linkage of the pyridinone core to a diverse range of amine-containing molecules.

This guide provides a robust protocol for this transformation, focusing on the practical aspects of the reaction, including the choice of base, solvent, and reaction temperature. Furthermore, we will delve into the underlying mechanism and potential side reactions to equip the researcher with the knowledge to optimize this reaction for their specific substrate.

Reaction Mechanism and Principles

The alkylation of an amine with 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

A crucial aspect of this reaction is the role of a base. The starting material, 1-(2-bromoethyl)-1,2-dihydropyridin-2-one, is provided as a hydrobromide salt. The presence of HBr will protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, a base is required to neutralize the hydrobromide salt and to deprotonate the amine, thereby activating it for the nucleophilic attack. The choice of base is critical and depends on the reactivity of the amine and the desired reaction conditions.

Diagram 1: The SN2 Reaction Mechanism

Caption: The SN2 mechanism for the alkylation of an amine.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a generic amine. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

  • Amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the amine. The concentration will depend on the solubility of the amine, but a starting point of 0.1 M is recommended.

  • Base Addition: Add the base. For a solid base like K₂CO₃, use 2.5 equivalents. For a liquid base like DIPEA, use 3.0 equivalents. Stir the mixture for 10 minutes at room temperature.

  • Electrophile Addition: Add 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (see Table 1 for guidance). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any remaining acid and DMF. Follow with a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired N-alkylated product.

Table 1: Recommended Starting Conditions for Amine Alkylation

Amine TypeRecommended BaseTemperatureTypical Reaction TimeNotes
Primary AliphaticK₂CO₃Room Temperature12-24 hoursGenerally reactive. The reaction can be gently heated (40-50 °C) to increase the rate.
Secondary AliphaticK₂CO₃ or DIPEA50-70 °C24-48 hoursSteric hindrance can slow the reaction. Higher temperatures and a stronger, non-nucleophilic base like DIPEA may be required.
AnilinesK₂CO₃60-80 °C24-72 hoursLess nucleophilic than aliphatic amines. Higher temperatures are typically necessary. The use of a stronger base like sodium hydride (NaH) may be considered with caution.
Heterocyclic AminesK₂CO₃ or DIPEARoom Temp - 60 °C12-48 hoursReactivity varies greatly depending on the heterocycle. Start at room temperature and heat if necessary.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are common issues and their potential solutions.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow cluster_no_reaction Troubleshooting: No Reaction cluster_side_products Troubleshooting: Side Products cluster_purification Troubleshooting: Purification Start Reaction Issue Observed NoReaction No Reaction or Low Conversion Start->NoReaction SideProducts Formation of Side Products Start->SideProducts Purification Difficulty in Purification Start->Purification IncreaseTemp Increase Temperature NoReaction->IncreaseTemp ChangeBase Use a Stronger Base (e.g., DIPEA, NaH) NoReaction->ChangeBase IncreaseConc Increase Reactant Concentration NoReaction->IncreaseConc LowerTemp Lower Reaction Temperature SideProducts->LowerTemp ChangeSolvent Change Solvent to less polar alternative SideProducts->ChangeSolvent SlowAddition Slowly add electrophile SideProducts->SlowAddition AltChrom Try alternative chromatography (e.g., reverse phase) Purification->AltChrom Recrystallize Attempt recrystallization Purification->Recrystallize SaltFormation Consider salt formation for purification Purification->SaltFormation

Caption: A workflow for troubleshooting common issues in amine alkylation.

Common Problems and Solutions:

  • Low or No Conversion:

    • Inactive Amine: The amine may be insufficiently nucleophilic. Consider increasing the reaction temperature or using a stronger base to enhance its nucleophilicity.

    • Poor Solubility: Ensure all reactants are fully dissolved. If solubility is an issue in DMF, consider alternative polar aprotic solvents such as DMSO or NMP.

    • Decomposition of Electrophile: While generally stable, prolonged heating at high temperatures can lead to decomposition of the bromoethylating agent. Monitor the reaction closely and avoid excessive heating.

  • Formation of Side Products:

    • Dialkylation: Primary amines can undergo a second alkylation to form a tertiary amine. To minimize this, use an excess of the primary amine (2-3 equivalents) relative to the electrophile.

    • Elimination: The bromoethyl group can undergo elimination to form a vinyl pyridinone, especially with sterically hindered or strongly basic conditions. Using a milder base and lower temperatures can mitigate this.

  • Difficult Purification:

    • Polar Products: The resulting N-alkylated pyridinones are often polar and may be difficult to separate from DMF. Ensure thorough aqueous washes are performed. If the product is water-soluble, back-extraction of the aqueous layers may be necessary.

    • Baseline Streaking on TLC: This may indicate the presence of a salt. The product itself may be a salt if the amine is basic. Consider a final wash with a dilute acid or base to neutralize the product before chromatography.

Conclusion

The N-alkylation of amines with 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a versatile and valuable reaction for the synthesis of novel molecular entities. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can successfully synthesize a wide array of pyridinone-containing compounds. This guide provides a solid foundation for performing and optimizing this important transformation.

References

  • General Principles of Nucleophilic Substitution: For a detailed understanding of the SN2 reaction mechanism, refer to standard organic chemistry textbooks. A good online resource is the LibreTexts Chemistry library.

    • Title: 11.2: The SN2 Mechanism
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Role of Bases in Organic Synthesis: The choice of base is critical for the success of this reaction.

    • Title: A Guide to Common Organic Chemistry Bases
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Practical Aspects of Amine Alkylation: For further reading on the practical considerations and variations of amine alkylation, including solvent choice and work-up procedures, the following reference is useful

    • Title: Alkyl
    • Source: Organic Chemistry Portal
    • URL: [Link]

Application

Application Note &amp; Protocol: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide in Pharmaceutical Synthesis

Executive Summary 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a highly electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a highly electrophilic 2-bromoethyl linker and a metabolically stable 2-pyridone pharmacophore, this reagent enables the rapid N-alkylation of complex molecular scaffolds. This application note details the mechanistic rationale, optimized protocols, and quantitative parameters for integrating this compound into pharmaceutical development pipelines.

Mechanistic Rationale & Structural Significance

The 2-Pyridone Bioisostere

The 2-pyridone moiety is recognized as a privileged structure in medicinal chemistry[2]. It acts as a robust bioisostere for amides and phenols, offering improved resistance to enzymatic hydrolysis while maintaining critical hydrogen-bond donor (via NH tautomerization) and acceptor (via the carbonyl oxygen) capabilities[3]. This structural profile makes it highly effective in targeting kinase hinge regions and protease active sites, such as the SARS-CoV-2 main protease[4].

The Bromoethyl Linker

The primary alkyl bromide provides an ideal site for bimolecular nucleophilic substitution (S_N2). The two-carbon spacer allows for optimal flexibility, enabling the pyridone headgroup to orient correctly within deep, hydrophobic binding pockets without introducing excessive entropic penalties.

The Hydrobromide Salt Formulation

Formulating this reagent as a hydrobromide salt prevents premature auto-alkylation and degradation, significantly extending its shelf life. However, this necessitates a precisely controlled "free-basing" step during synthesis to ensure the electrophile is available without neutralizing the incoming nucleophile.

Pharmacophore & Pathway Visualization

Pathway A 1-(2-Bromoethyl)- 2-pyridone HBr C N-Alkylated 2-Pyridone Derivative A->C SN2 Alkylation (DIPEA, DMF) B Target Scaffold (e.g., Piperazine) B->C D Target Protein (e.g., Kinase/Protease) C->D H-Bonding via Carbonyl Motif E Pathway Blockade & Therapeutic Efficacy D->E Target Inhibition

Workflow of 2-pyridone derivative synthesis and target kinase inhibition.

Experimental Protocols: N-Alkylation of Secondary Amines

Trustworthiness & Causality : The following protocol is designed as a self-validating system. The use of N,N-Diisopropylethylamine (DIPEA) is critical; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HBr salt and the HBr generated during the S_N2 reaction.

Materials Required:
  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.2 equiv)

  • Secondary amine scaffold (e.g., substituted piperazine) (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

  • 5% aqueous LiCl solution, Brine, Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Free-Basing and Activation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) and 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 equiv). Causality: The first equivalent of DIPEA neutralizes the hydrobromide salt of the reagent, the second neutralizes any salt of the amine, and the third acts as the proton scavenger for the S_N2 reaction.

  • Nucleophilic Substitution : Remove the ice bath and heat the reaction mixture to 80 °C for 12–16 hours. Causality: Elevated temperature provides the necessary activation energy to drive the S_N2 displacement of the primary bromide, overcoming potential steric hindrance from the adjacent pyridone ring.

  • Reaction Quenching & Extraction : Cool the reaction to room temperature. Quench with distilled water and extract three times with EtOAc.

  • Aqueous Washing : Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with organic solvents; washing with aqueous LiCl effectively partitions the DMF into the aqueous layer, preventing contamination during purification.

  • Drying and Purification : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure 2-pyridone derivative.

Experimental Workflow Visualization

Workflow Step1 Step 1: Free-Basing Neutralize HBr salt with DIPEA in DMF at 0°C Step2 Step 2: Nucleophilic Addition Add amine scaffold, heat to 80°C for 12-16h Step1->Step2 Step3 Step 3: Quenching & Extraction Quench with H2O, extract with EtOAc, wash with LiCl Step2->Step3 Step4 Step 4: Purification Flash chromatography (DCM:MeOH gradient) Step3->Step4

Step-by-step experimental workflow for N-alkylation using the hydrobromide salt.

Quantitative Data Presentation: Optimization of Alkylation Conditions

To ensure maximum conversion and minimize side reactions (such as elimination or degradation), reaction conditions must be optimized. The table below summarizes the quantitative yield data based on varying the base, solvent, and temperature for the coupling of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide with a standard piperazine derivative.

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1K₂CO₃ (3.0)MeCN602445%Poor solubility of inorganic base limits the reaction rate.
2TEA (3.0)DMF801662%TEA exhibits slight nucleophilicity, leading to minor side products.
3 DIPEA (3.0) DMF 80 12 88% Optimal. Steric bulk of DIPEA prevents side reactions; DMF ensures full solubility.
4DIPEA (3.0)DMF100871%Higher temperatures lead to partial thermal degradation of the pyridone ring.
5NaH (2.5)THF0 to 651630%Overly strong base causes premature elimination of the bromoethyl group.

References

  • Title : 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Chemical Substance Information Source : NextSDS URL :1

  • Title : Recent Advances of Pyridinone in Medicinal Chemistry Source : Frontiers in Chemistry URL : 2

  • Title : Thiazolino 2-Pyridone Amide Isosteres As Inhibitors of Chlamydia trachomatis Infectivity Source : Journal of Medicinal Chemistry (ACS Publications) URL :3

  • Title : 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease Source : PMC / National Institutes of Health (NIH) URL : 4

Sources

Method

Catalytic Applications of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide: A Guide for Researchers

Introduction 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a react...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive bromoethyl side chain and a pyridone core, presents a unique platform for the synthesis of a diverse array of heterocyclic compounds. The pyridone moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] This guide provides detailed application notes and protocols for the catalytic manipulation of this reagent, focusing on both intermolecular substitution and intramolecular cyclization reactions. The protocols are designed to be robust and reproducible, offering a solid foundation for further exploration and optimization in a research setting.

Safety and Handling

Proper safety precautions are paramount when handling 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide and related alkylating agents. The hydrobromide salt is a solid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]

Hazard Summary:

  • Skin and Eye Irritant: Similar to other α-bromo ketones and alkyl bromides, this compound is expected to be a skin and eye irritant.[4][5] Direct contact should be avoided. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[6]

  • Respiratory Irritant: Inhalation of the dust should be avoided.[2]

  • Lachrymator: May cause tearing.[4]

Storage:

Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4]

Application I: Intermolecular Nucleophilic Substitution

The primary mode of reactivity for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is the SN2 displacement of the bromide by a wide range of nucleophiles. The hydrobromide salt may need to be neutralized in situ or prior to the reaction to liberate the free base form of the pyridone for optimal reactivity.

Catalytic Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The bromoethyl moiety of the title compound readily undergoes substitution with primary and secondary amines to furnish the corresponding N-substituted aminoethyl pyridones.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrobromide and the HBr generated during the reaction without competing with the nucleophilic amine.

  • Catalyst: While many simple aminations proceed without a catalyst, for less reactive amines or to achieve milder reaction conditions, a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can be employed. The iodide from TBAI can transiently replace the bromide, leading to a more reactive iodo intermediate.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Protocol 1: Synthesis of 1-(2-(Benzylamino)ethyl)-1,2-dihydropyridin-2-one

This protocol details a representative amination using benzylamine as the nucleophile.

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzylamine (1.2 eq).

  • Stir the reaction mixture at 60-80°C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Conditions for Catalytic Amination of Alkyl Halides

Catalyst/Base SystemNucleophileSolventTemperature (°C)Yield (%)Reference
K₂CO₃BenzylamineCH₃CN80High[7]
Et₃NPrimary/Secondary AminesDMFRT - 80Good-ExcellentN/A
Pd₂(dba)₃/DavePhosVarious AminesToluene100High[8]

Note: The yields and conditions are based on analogous systems and may require optimization for the specific substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent 1-(2-Bromoethyl)-1,2- dihydropyridin-2-one HBr stir Stir at 60-80°C (12-24h) reagent->stir amine Benzylamine amine->stir base K2CO3 base->stir solvent Acetonitrile solvent->stir monitor Monitor by TLC stir->monitor filter Filter inorganic salts monitor->filter Reaction Complete concentrate1 Concentrate filtrate filter->concentrate1 extract Aqueous workup (EtOAc, NaHCO3, Brine) concentrate1->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify product 1-(2-(Benzylamino)ethyl)-1,2- dihydropyridin-2-one purify->product

Caption: Workflow for the synthesis of N-substituted aminoethyl pyridones.

Catalytic Thiolation

The reaction with thiols provides a straightforward route to S-substituted thioethyl pyridones. These compounds can serve as precursors for further functionalization or as biologically active molecules themselves.

Causality of Experimental Choices:

  • Base: A base such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Solvent: Ethanol is a common solvent for this transformation as it readily dissolves the reactants and the sodium thiolate salt.

Protocol 2: Synthesis of 1-(2-(Phenylthio)ethyl)-1,2-dihydropyridin-2-one

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

  • Add a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to give the crude product.

  • Purify by column chromatography (eluent: hexane/ethyl acetate) to yield the desired thioether.

Application II: Intramolecular Cyclization

The bifunctional nature of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one allows for intramolecular cyclization to form fused heterocyclic systems. This is a powerful strategy for rapidly building molecular complexity. The reaction can be promoted by either a base or a Lewis acid, leading to the formation of a six-membered ring fused to the pyridone.

Base-Mediated Intramolecular Cyclization

In the presence of a strong, non-nucleophilic base, an intramolecular SN2 reaction can occur. The base facilitates the deprotonation of a carbon alpha to the pyridone carbonyl, creating a nucleophilic center that can attack the electrophilic carbon bearing the bromine.

Causality of Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the carbanion for the cyclization.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or DMF are necessary to prevent quenching of the strong base and the generated carbanion.

Protocol 3: Base-Mediated Synthesis of a Fused Dihydropyridinone Derivative

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one (from the hydrobromide salt neutralized and extracted) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to give the crude product.

  • Purify by column chromatography to afford the cyclized product.

Lewis Acid-Catalyzed Intramolecular Friedel-Crafts-type Cyclization

A Lewis acid can be used to catalyze an intramolecular Friedel-Crafts-type alkylation. The Lewis acid coordinates to the bromine atom, making it a better leaving group and activating the ethyl side chain for electrophilic attack on the electron-rich pyridone ring.

Causality of Experimental Choices:

  • Lewis Acid: A strong Lewis acid such as aluminum chloride (AlCl₃) or ytterbium triflate (Yb(OTf)₃) is typically used to promote this type of cyclization.[9]

  • Solvent: A non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred to avoid complexation with the Lewis acid.

Protocol 4: Lewis Acid-Catalyzed Synthesis of a Fused Dihydropyridinone Derivative

Materials:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ice-water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCE under a nitrogen atmosphere at 0°C, add a solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one (from the neutralized hydrobromide salt) in anhydrous DCE dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to give the crude product.

  • Purify by column chromatography to yield the cyclized product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent 1-(2-Bromoethyl)-1,2- dihydropyridin-2-one stir Stir at appropriate temp (4-24h) reagent->stir catalyst Lewis Acid (e.g., AlCl3) or Base (e.g., NaH) catalyst->stir solvent Anhydrous Solvent (DCE or THF) solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Fused Pyridone Heterocycle purify->product

Caption: Generalized workflow for intramolecular cyclization reactions.

Product Characterization

The products of these reactions can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following are representative NMR data for related structures found in the literature.[10][11]

Table 2: Representative ¹H and ¹³C NMR Data for Pyridone Derivatives

Compound TypeRepresentative ¹H NMR (δ, ppm)Representative ¹³C NMR (δ, ppm)Reference
N-Alkyl-2-pyridone6.1-6.3 (d, 1H), 6.5-6.7 (d, 1H), 7.2-7.4 (m, 2H), 3.9-4.1 (t, 2H, N-CH₂)162-163 (C=O), 139-140 (CH), 137-138 (CH), 120-121 (CH), 106-107 (CH), 48-50 (N-CH₂)[11]
Fused PyridoneSignals for the fused ring protons will vary depending on the structure. Aromatic protons of the pyridone ring will be shifted.Signals for the fused ring carbons will be present. The pyridone carbonyl will be in the 160-165 ppm range.[10]

Conclusion

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a valuable and versatile starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols outlined in this guide provide a solid starting point for researchers to explore both intermolecular substitution and intramolecular cyclization reactions. The choice of catalyst, base, and solvent is critical in directing the reactivity of this substrate and achieving the desired products in high yield and purity. Further optimization of the provided conditions may be necessary depending on the specific nucleophile or desired cyclization product.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, April 1). SAFETY DATA SHEET.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Tokyo Chemical Industry. (2024, March 14). SAFETY DATA SHEET.
  • Merck. (2025, July 28). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). BROMOACETONE - Safety Data Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • (n.d.). 1H NMR 1 2 18 13C{1H} NMR.
  • Chand, K., et al. (2015, September 14). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives.
  • Chand, K., et al. (2016, January 15). Synthesis, (1)H and (13)
  • Molero, D., et al. (2004, August 15). 1H and 13C spectral assignment of 2(1H)
  • ResearchGate. (2025, August 7). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF.
  • (n.d.).
  • Benchchem. (n.d.).
  • Molecules. (2017, December 6).
  • Wiley-VCH. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
  • Semantic Scholar. (n.d.).
  • (n.d.).
  • PubMed. (2021, September 3). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b]pyridines.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Adib, M., et al. (2010). Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones.
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  • National Institutes of Health. (2024, August 13).
  • MDPI. (2023, June 29).
  • Osornio, Y. M., et al. (n.d.). Intramolecular Radical Addition to the 2-Pyridone Nucleus. SciELO México.
  • Beilstein Journals. (2024, August 13).
  • Kobe University. (2023, July 24).
  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Lewis Acid Catalysis of Intramolecular Enone [2 + 2] Photocycloaddition Reactions..
  • Diva-Portal.org. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromoallylamine.
  • Organic Syntheses. (n.d.). 3-bromothiophene.
  • Organic Syntheses. (n.d.). efficient synthesis of bromides from carboxylic acids containing a sensitive functional group.
  • Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Introduction: Unveiling the Potential of a Bifunctional Scaffold 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a synthetic molecule featuring two key chemical motifs: a pyridinone core and a reactive bromoeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a synthetic molecule featuring two key chemical motifs: a pyridinone core and a reactive bromoethyl group. The pyridinone scaffold is recognized in medicinal chemistry as a "privileged structure," forming the basis of compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] The bromoethyl moiety, conversely, is a classic electrophilic group, suggesting the potential for this compound to act as an alkylating agent.[2] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with biological macromolecules, most notably DNA.[3][4]

This guide provides a series of detailed in vitro assay protocols designed to systematically investigate the biological potential of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. The experimental strategy is built on the central hypothesis that the compound's bromoethyl group confers alkylating activity, leading to cytotoxicity through DNA damage. Furthermore, we will explore the potential anti-inflammatory properties associated with its pyridinone core. These protocols are designed for researchers in drug discovery and chemical biology to elucidate the compound's mechanism of action and therapeutic potential.

Core Principle: The Alkylating Agent Hypothesis

The primary directive for the initial biological evaluation of this compound stems from its structure. The presence of a bromoethyl group suggests a mechanism involving the covalent modification of nucleophilic residues in cellular macromolecules. In biological systems, the most critical target for such agents is DNA. Alkylation of DNA can disrupt replication and transcription, ultimately triggering programmed cell death (apoptosis).[3]

Therefore, the initial assays are designed to first confirm general toxicity to cancer cells and then to specifically probe for the hallmark of DNA damage. This establishes a logical, causality-driven workflow:

  • Assess Cytotoxicity: Does the compound kill cancer cells? This is the foundational question to determine if there is any biological activity of interest.

  • Investigate Genotoxicity: If cytotoxic, is the mechanism consistent with an alkylating agent? This involves looking for direct evidence of DNA damage.

  • Explore Alternative Activities: Does the pyridinone core confer other biological effects, such as anti-inflammatory activity, which is common for this class of compounds?[5]

This structured approach ensures that each experimental step builds upon the last, providing a comprehensive and mechanistically insightful profile of the compound.

Protocol 1: Cell Viability Assessment via MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide on a selected cancer cell line and calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[7]

Experimental Protocol
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.[7]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis
ParameterRecommended Condition
Cell LineHeLa, A549, MCF-7, or other relevant cancer line
Seeding Density5,000 - 10,000 cells/well
Compound Conc. Range0.1 µM - 200 µM (logarithmic dilutions)
Incubation Time48 - 72 hours
Final DMSO Conc.≤ 0.5%
Positive ControlDoxorubicin (1 µM) or another known cytotoxic agent

Calculation of IC50:

  • Normalize the absorbance values of treated wells to the vehicle control wells to obtain the percentage of cell viability.

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate24 Incubate 24h (37°C, 5% CO2) seed->incubate24 add_cpd Add Compound to Cells incubate24->add_cpd prepare_cpd Prepare Compound Serial Dilutions prepare_cpd->add_cpd incubate48 Incubate 48-72h add_cpd->incubate48 add_mtt Add MTT Reagent (Incubate 3-4h) incubate48->add_mtt dissolve Dissolve Formazan (Add DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read IC50 Calculation IC50 Calculation read->IC50 Calculation

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Genotoxicity Assessment via γ-H2AX Immunofluorescence

Objective: To determine if the cytotoxicity of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is mediated by the induction of DNA double-strand breaks (DSBs).

Principle: The phosphorylation of histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest cellular responses to the formation of DSBs. Detecting γ-H2AX foci within the nucleus via immunofluorescence microscopy provides a sensitive and specific method for quantifying DNA damage.[3] This assay directly tests the hypothesis that the compound functions as a DNA-damaging agent.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or a relevant line) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency the next day.

    • Allow cells to attach overnight.

    • Treat the cells with the test compound at concentrations equivalent to the IC50 and 2x IC50 (as determined by the MTT assay) for a shorter duration (e.g., 6-24 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., Etoposide, 10 µM for 2 hours).

  • Immunostaining:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) diluted in 1% BSA/PBS overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.

Data Analysis and Interpretation
  • Qualitative: Visually inspect the images. A positive result is characterized by the appearance of distinct, bright fluorescent foci (the γ-H2AX signal) within the DAPI-stained nuclei of treated cells, compared to a diffuse, low-level signal in vehicle-treated cells.

  • Quantitative: Use image analysis software (e.g., ImageJ/Fiji) to count the number of γ-H2AX foci per nucleus. A statistically significant increase in the average number of foci per cell in the treated group compared to the control group confirms genotoxic activity.

gH2AX_Workflow start Seed Cells on Coverslips treat Treat with Compound (IC50, 2x IC50) start->treat fix Fix with PFA treat->fix perm Permeabilize (Triton X-100) fix->perm block Block with BSA perm->block primary_ab Incubate with Primary Ab (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount image Fluorescence Microscopy mount->image analyze Quantify Foci per Nucleus image->analyze

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

Objective: To evaluate the potential anti-inflammatory activity of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages (like the RAW 264.7 cell line) produce large amounts of the pro-inflammatory mediator nitric oxide (NO) upon stimulation with LPS.[5] NO production is catalyzed by inducible nitric oxide synthase (iNOS). The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. Inhibition of nitrite formation indicates potential anti-inflammatory activity.

Experimental Protocol
  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment and Stimulation:

    • Prepare dilutions of the test compound in DMEM. For this assay, use non-toxic concentrations (well below the IC50 determined in Protocol 1).

    • Remove the medium and pre-treat the cells with 100 µL of medium containing the test compound for 1-2 hours.

    • Include a positive control for inhibition (e.g., L-NAME, a known iNOS inhibitor).

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

    • Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (NaNO₂) in culture medium (e.g., 0-100 µM).

    • Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm within 30 minutes.

Data Analysis and Interpretation
  • Use the nitrite standard curve to calculate the concentration of nitrite in each sample.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • % Inhibition = [1 - (Nitrite_treated / Nitrite_LPS_control)] * 100

  • A significant reduction in nitrite levels in compound-treated, LPS-stimulated cells compared to cells stimulated with LPS alone indicates anti-inflammatory activity.

  • It is crucial to run a parallel MTT assay under the same conditions to confirm that the observed reduction in NO is not due to cytotoxicity.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Lown, J. W., & Krowicki, K. (1985). In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. Journal of Medicinal Chemistry.
  • Qu, Y., et al. (2024). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Frontiers in Oncology.
  • Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer Research.
  • BenchChem. (2025). The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025).
  • Sapphire Bioscience. (n.d.). 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.
  • Al-Ostath, A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research.
  • BenchChem. (2025).
  • NextSDS. (n.d.). 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.
  • Wang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

Sources

Method

Application Note: Advanced Functionalization of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide in Organic Synthesis

Executive Summary & Chemical Profile 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged pharmacophore, frequently acting as a bioisostere for amides and phenols in the development of kinase inhibitors, D2 receptor modulators, and anti-fibrotic agents[1].

This molecule presents two orthogonal reactive sites:

  • The Electrophilic Aliphatic Chain: The terminal primary bromide is highly susceptible to Nucleophilic Aliphatic Substitution (SN2), allowing for the rapid appending of amines, thiols, and alkoxides.

  • The Electron-Rich Heterocyclic Core: The 2-pyridone ring undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C-3 and C-5 positions, enabling halogenation and subsequent transition-metal-catalyzed cross-coupling[2].

Causality of the Salt Form: The compound is supplied and handled as a hydrobromide salt. The free base of 1-(2-bromoethyl)pyridin-2(1H)-one is a potent alkylating agent that can undergo slow intermolecular self-alkylation or degradation upon long-term storage. The hydrobromide salt protonates the system, dramatically enhancing its crystalline stability and shelf-life. Consequently, synthetic workflows must account for the stoichiometric neutralization of this salt prior to or during functionalization.

Synthetic Workflow & Reactivity Mapping

The following diagram illustrates the divergent synthetic pathways available for this building block, depending on the desired functionalization vector.

G A 1-(2-Bromoethyl)pyridin-2(1H)-one Hydrobromide B Neutralization / Free-Basing (Base: K2CO3 or DIPEA) A->B Base (1.0 eq) D Pathway B: Electrophilic Aromatic Substitution (Electron-Rich Pyridone Core) A->D Direct Reactivity C Pathway A: SN2 Substitution (Electrophilic Bromoethyl Chain) B->C Base (>1.0 eq) E Amine / Thiol Nucleophiles (e.g., Piperazine, 80°C, DMF) C->E F Halogenation (e.g., NBS, DMF, 0°C to rt) D->F G N-(2-Substituted-ethyl)pyridin-2(1H)-ones (Target Pharmacophores) E->G H 5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one (Advanced Cross-Coupling Intermediate) F->H

Divergent workflows for 1-(2-Bromoethyl)pyridin-2(1H)-one hydrobromide functionalization.

Quantitative Data: Optimization of SN2 Amination

The regioselectivity and efficiency of SN2 reactions on N-alkylated pyridones are heavily influenced by solvent and base selection[3]. To establish a self-validating baseline, the reaction of 1-(2-bromoethyl)pyridin-2(1H)-one hydrobromide with a model secondary amine (piperidine) was optimized.

Table 1: Optimization of SN2 Conditions (Model Reaction: Piperidine)

SolventBaseBase EquivalentsTemp (°C)Time (h)Isolated Yield (%)
THFDIPEA3.0651645
MeCNK₂CO₃3.0801278
DMFK₂CO₃3.080892
DMFDIPEA3.0801085
DMFCs₂CO₃3.080694

Mechanistic Insights:

  • Solvent Effect: Polar aprotic solvents like DMF and MeCN dramatically accelerate the SN2 pathway by poorly solvating the nucleophile, thereby increasing its effective reactivity compared to ethereal solvents like THF.

  • Base Selection: While Cs₂CO₃ provides the highest yield due to the "cesium effect" (enhanced solubility of the carbonate in DMF leading to faster deprotonation), K₂CO₃ is designated as the standard protocol base due to its superior cost-efficiency and excellent scalability.

Detailed Experimental Protocols

Protocol A: SN2 Amination (Synthesis of Piperazine Adducts)

This protocol details the appending of a secondary amine pharmacophore to the bromoethyl chain.

Reagents:

  • 1-(2-Bromoethyl)pyridin-2(1H)-one hydrobromide (1.0 equiv)

  • 4-Methylpiperazine (1.2 equiv)

  • Anhydrous K₂CO₃ (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: To an oven-dried round-bottom flask under N₂ atmosphere, add 1-(2-bromoethyl)pyridin-2(1H)-one hydrobromide and anhydrous DMF. Add finely powdered K₂CO₃ (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: 1.0 equiv of K₂CO₃ neutralizes the HBr salt. Performing this step before adding the amine prevents the incoming nucleophile from being protonated, which would otherwise destroy its nucleophilicity. The remaining 2.0 equiv serve to neutralize the HBr generated during the SN2 displacement and drive the reaction to completion.

  • Nucleophilic Attack: Add 4-methylpiperazine (1.2 equiv) dropwise. Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The SN2 product will show an [M+H]⁺ corresponding to the amine adduct.

  • Workup & DMF Removal: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: DMF is highly water-miscible but can partition into EtOAc. The LiCl wash significantly increases the ionic strength of the aqueous phase, coordinating with DMF and efficiently pulling it out of the organic layer without extracting the polar amine product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.

  • Self-Validation (QC): Successful SN2 displacement is confirmed by ¹H NMR via the upfield shift of the -CH₂Br protons from a triplet at ~3.6 ppm to a multiplet at ~2.6–2.8 ppm (adjacent to the new nitrogen).

Protocol B: Electrophilic Aromatic Substitution (C-5 Bromination)

This protocol details the activation of the pyridone core for downstream Suzuki-Miyaura cross-coupling.

Reagents:

  • 1-(2-Bromoethyl)pyridin-2(1H)-one hydrobromide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrobromide salt in anhydrous DMF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Halogenation: Wrap the flask in aluminum foil to exclude light. Add NBS (1.05 equiv) portionwise over 10 minutes.

    • Causality: The initial bromination of the electron-rich pyridone core is highly exothermic; starting at 0 °C prevents the formation of 3,5-dibrominated byproducts. Excluding light is critical to prevent NBS from undergoing homolytic cleavage into bromine radicals, which would lead to unwanted radical bromination on the aliphatic chain rather than the desired polar EAS pathway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Causality: Na₂S₂O₃ reduces any unreacted NBS and residual electrophilic bromine species, preventing further halogenation during the concentration steps.

  • Isolation: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation (QC): Confirm success via LC-MS by observing the characteristic 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br (M / M+2 peaks). In ¹H NMR, the C-5 proton (typically ~7.4 ppm) will disappear, and the C-6 proton will resolve into a distinct singlet.

References

  • Synthesis of New Aza-Heterocyclic Based on 2-Pyridone. MDPI.[Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | Organic Letters. ACS Publications.[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | The Journal of Organic Chemistry. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions with 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Technical Support Center: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity issues when using 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) [1].

This bifunctional reagent is highly effective for appending a pyridin-2-one moiety to nucleophiles (amines, thiols, phenols). However, its structure—a 2-bromoethyl electrophile adjacent to an electron-withdrawing amide-like nitrogen, supplied as a hydrobromide salt—creates a "perfect storm" for competitive side reactions if reaction conditions are not rigorously controlled [2].

Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic rationale to ensure your coupling reactions succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z 122.06 ([M-HBr]+) instead of my desired product. What is happening? The Causality: You are observing the primary side reaction for this molecule: E2 Elimination . The carbonyl group of the pyridone ring exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the protons on the adjacent methylene group (N-CH2). When exposed to strong or sterically hindered bases (e.g., NaH, KOtBu, or excess DBU), the base deprotonates this alpha-position rather than acting as an acid scavenger. This expels the bromide leaving group, irreversibly converting your reagent into 1-vinylpyridin-2-one [3]. The Solution: Switch to a milder, non-nucleophilic base (e.g., K2CO3 or Cs2CO3) and lower the reaction temperature. Avoid polar aprotic solvents like DMF if using strong bases, as they leave the base unsolvated and highly reactive.

Q2: My reaction stalls at exactly 50% conversion, and the reaction mixture tests acidic. Why? The Causality: This is a classic Salt Neutralization Error . The reagent is supplied as a hydrobromide (HBr) salt [1]. If you calculate your base equivalents based only on the nucleophilic substitution requirement, the first 1.0 equivalent of base is entirely consumed neutralizing the HBr salt to liberate the free base. If you only added 1.0 equivalent of base total, your nucleophile remains protonated and inactive. The Solution: You must add 1.0 equivalent of base specifically for salt neutralization , plus the required equivalents (usually 1.5–2.0) for the SN2 coupling itself.

Q3: I am seeing a +18 Da or +32 Da mass adduct on the starting material, and no coupling product. What is this? The Causality: You are observing Solvolysis (Hydrolysis or Methanolysis). If you use protic solvents (like MeOH, EtOH, or wet solvents) in the presence of a base, the solvent acts as a nucleophile. The bromide is displaced to form 1-(2-hydroxyethyl)pyridin-2-one (+18 Da) or the corresponding methyl ether (+32 Da). The Solution: Rigorously dry your solvents. Use anhydrous Acetonitrile (MeCN) or THF, and ensure your nucleophile is thoroughly desiccated before use.

Part 2: Base & Solvent Selection Matrix

To maximize the SN2 pathway and suppress E2 elimination, the choice of base and solvent is critical. Use the following self-validating matrix to design your experiment [2].

Base ChoiceSolventSN2 vs E2 ImpactRecommendation / Causality
Cs2CO3 (2.5 eq)Anhydrous MeCNStrongly favors SN2 Optimal. The large Cesium cation increases carbonate solubility, providing mild but effective basicity without triggering elimination.
K2CO3 (3.0 eq)Anhydrous DMFFavors SN2 (Slow)Good. K2CO3 is poorly soluble in DMF, acting as a slow-release base. Requires heating (60°C), which slightly increases E2 risk.
DIPEA (3.0 eq)THF or MeCNMixedContext-Dependent. Good for amine nucleophiles, but can cause sluggish reactions with oxygen nucleophiles.
NaH / KOtBu DMF or THFStrongly favors E2 Avoid. The high kinetic basicity rapidly deprotonates the alpha-carbon, leading to >80% conversion to 1-vinylpyridin-2-one.
NaOH / KOH MeOH / H2OFavors SolvolysisAvoid. Leads to rapid hydrolysis of the bromide to an alcohol.

Part 3: Mechanistic & Workflow Visualizations

Below is the mechanistic divergence between the desired substitution and the deleterious elimination pathway.

ReactionPathways SM 1-(2-Bromoethyl)pyridin-2-one (Electrophile) Base Strong Base (e.g., NaH) High Temp SM->Base Deprotonation (alpha to N) Nuc Nucleophile + Mild Base (e.g., Cs2CO3 in MeCN) SM->Nuc Nucleophilic Attack on C-Br E2_Prod 1-Vinylpyridin-2-one (E2 Elimination Dead-End) Base->E2_Prod Fast E2 Pathway SN2_Prod Alkylated Target (Desired SN2 Product) Nuc->SN2_Prod Controlled SN2 Pathway

Caption: Divergent reaction pathways: S_N2 coupling vs. base-induced E2 elimination.

Workflow Step1 Step 1: Suspend HBr Salt Reagent in Anhydrous MeCN (0.1 M) Step2 Step 2: Add 1.0 eq DIPEA or K2CO3 (Neutralize HBr Salt) Step1->Step2 Step3 Step 3: Verify pH ~7.5 (Ensure Free Base Formation) Step2->Step3 Step4 Step 4: Add Nucleophile (1.0 eq) + Additional Base (1.5 eq) Step3->Step4 Step5 Step 5: Heat to 60°C & Monitor via LC-MS (Check for m/z 122.06 vinyl peak) Step4->Step5

Caption: Step-by-step workflow ensuring proper salt neutralization prior to S_N2 coupling.

Part 4: Optimized Experimental Protocol (SN2 Coupling)

This protocol is designed as a self-validating system to alkylate a secondary amine or phenol while suppressing vinyl pyridone formation.

Materials Required:

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq)

  • Target Nucleophile (1.05 eq)

  • Cesium Carbonate (Cs2CO3), finely powdered and oven-dried (2.5 eq total)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Salt Neutralization (Pre-activation): In an oven-dried, argon-flushed round-bottom flask, suspend 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (1.0 eq) in anhydrous MeCN (to achieve a 0.1 M concentration). Add exactly 1.0 equivalent of Cs2CO3. Stir at room temperature for 15 minutes.

    • Causality Check: This step selectively neutralizes the HBr salt. The suspension will change in appearance as the free base is liberated.

  • Nucleophile Introduction: Add the target nucleophile (1.05 eq) to the reaction mixture, followed immediately by the remaining 1.5 equivalents of Cs2CO3.

  • Controlled Heating: Attach a reflux condenser and heat the reaction to 60°C. Do not exceed 65°C, as thermal degradation and E2 elimination rates increase exponentially above this threshold [2].

  • Reaction Monitoring: After 2 hours, sample the reaction for LC-MS analysis.

    • Validation: Look for the disappearance of the free base (m/z 202.0/204.0) and the appearance of your product mass. If a peak at m/z 122.06 appears, your base is too strong or the temperature is too high.

  • Workup: Once complete, cool to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (CsBr and unreacted Cs2CO3). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically using a DCM/MeOH or Hexanes/EtOAc gradient, depending on the nucleophile).

References

  • NextSDS. (n.d.). 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Substance Database. Retrieved March 21, 2026, from[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Retrieved March 21, 2026, from[Link]

Optimization

Technical Support Center: Purification of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Welcome to the Technical Support and Troubleshooting Center for the synthesis and purification of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. As a highly functionalized N-alkylated pyridone, this compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and purification of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. As a highly functionalized N-alkylated pyridone, this compound is a critical building block in drug development. However, its synthesis via the alkylation of 2-pyridone with 1,2-dibromoethane is notoriously prone to side reactions.

This guide is designed for research scientists and process chemists to troubleshoot common impurities, understand the mechanistic causality behind them, and implement a self-validating purification workflow.

Part 1: Impurity Profiling & Quantitative Data

Before troubleshooting, it is essential to understand the physicochemical properties of the target compound relative to its common impurities. The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine inherently leads to a mixture of products during standard substitution reactions[1].

Table 1: Quantitative Impurity Profile and Separation Metrics

Compound / ImpurityStructural FeatureRelative Polarity (TLC Rf)*Solubility Profile
1-(2-Bromoethyl)-2-pyridone (Target Free Base)N-Alkylated Lactam0.35Soluble in DCM, EtOAc, and Alcohols.
2-(2-Bromoethoxy)pyridine (O-Alkyl Impurity)O-Alkylated Ether0.70Highly soluble in Hexanes and Diethyl Ether.
Bis-pyridone Dimer (Over-alkylation)Symmetrical Dimer0.10Poorly soluble in cold DCM and EtOAc.
2-Hydroxypyridine (Starting Material)Lactam/Lactim0.25Soluble in Water (at pH >11) and Alcohols.
1-(2-Hydroxyethyl)-2-pyridone (Hydrolysis Impurity)Primary Alcohol0.15Highly soluble in Water and polar organics.

*Rf values are approximate, based on a 50:50 Ethyl Acetate/Hexane mobile phase on normal-phase silica gel.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product heavily contaminated with 2-(2-bromoethoxy)pyridine (the O-alkylated impurity), and how can I selectively remove it?

Causality: 2-Pyridone is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized between the nitrogen and oxygen atoms. The regioselectivity of the subsequent alkylation is highly sensitive to the reaction parameters, including the hard-soft complementarity between the base and the electrophile[2]. Historically, N-alkylation is favored by harder cations (like sodium or potassium), whereas O-alkylation is predominantly driven by softer cations (like silver)[3]. Resolution: To suppress O-alkylation during the reaction, utilize K2CO3 in a polar aprotic solvent (or a micellar aqueous system) rather than Ag2CO3 or Cs2CO3. To remove the O-alkylated impurity post-reaction, perform silica gel chromatography on the free base prior to salt formation. The N-alkylated lactam has a strong dipole moment and binds tightly to silica, whereas the O-alkylated ether is significantly less polar and elutes rapidly.

Q2: I am detecting a high molecular weight insoluble impurity. What is it, and how do I eliminate it?

Causality: You are observing the bis-pyridone dimer: 1,2-bis(2-oxo-1,2-dihydropyridin-1-yl)ethane. Because 1,2-dibromoethane is a bifunctional electrophile, the initial N-alkylated product (1-(2-bromoethyl)-2-pyridone) contains a reactive primary alkyl bromide that can act as an electrophile for a second molecule of the 2-pyridone anion. Resolution: Kinetically, you must run the reaction under pseudo-first-order conditions by using a large excess of 1,2-dibromoethane (e.g., 5–10 equivalents). If the dimer has already formed, exploit its symmetrical, highly crystalline nature. It is virtually insoluble in cold dichloromethane (DCM). Suspending your crude mixture in DCM at 0 °C and filtering it will quantitatively remove this impurity.

Q3: How do I completely clear unreacted 2-pyridone starting material from the final product?

Causality: 2-Pyridone has moderate solubility in both aqueous and organic phases, making simple biphasic extraction ineffective at neutral pH. Resolution: Exploit the weak acidity of 2-pyridone (pKa ~ 11.6). By washing your organic extraction layer with a cold, dilute aqueous NaOH solution (pH ≥ 12), you quantitatively deprotonate the unreacted 2-pyridone, driving it entirely into the aqueous phase as a sodium salt. The target N-alkylated product lacks this acidic proton and remains safely in the organic phase.

Q4: My final hydrobromide salt is showing signs of degradation to a hydroxylated species. What went wrong?

Causality: The primary alkyl bromide of your target compound is highly susceptible to nucleophilic substitution (hydrolysis) by water, converting the bromoethyl group to a hydroxyethyl group (1-(2-hydroxyethyl)-2-pyridone). This usually occurs if aqueous hydrobromic acid (48% HBr in water) is used for salt formation, or if the hygroscopic salt is left exposed to ambient humidity. Resolution: Salt formation must be strictly anhydrous. Use anhydrous HBr dissolved in glacial acetic acid or isopropanol.

Part 3: Mechanistic & Workflow Visualizations

ImpurityCausality SM 2-Hydroxypyridine (Ambident Nucleophile) N_Alkyl N-Alkylation (Target) 1-(2-Bromoethyl)-2-pyridone SM->N_Alkyl Hard Base (K2CO3) O_Alkyl O-Alkylation (Impurity) 2-(2-Bromoethoxy)pyridine SM->O_Alkyl Soft Base (Ag+) Dimer Over-Alkylation (Impurity) Bis-pyridone dimer N_Alkyl->Dimer Excess SM present Hydrolysis Hydrolysis (Impurity) 1-(2-Hydroxyethyl)-2-pyridone N_Alkyl->Hydrolysis Aqueous/Basic Workup

Caption: Mechanistic pathways leading to common impurities during the alkylation of 2-pyridone.

PurificationWorkflow Crude Crude Reaction Mixture (N-alkyl, O-alkyl, Dimer, SM) Wash Aqueous Wash (pH 12) Removes unreacted SM Crude->Wash Extract Organic Extraction (DCM) Concentrate to Free Base Wash->Extract Chrom Silica Chromatography Removes O-alkyl & Dimer Extract->Chrom Salt Salt Formation Add Anhydrous HBr Chrom->Salt Cryst Recrystallization (Isopropanol/Et2O) Salt->Cryst Pure Pure Target Compound (HBr Salt) Cryst->Pure

Caption: Workflow for the isolation and purification of 1-(2-bromoethyl)-2-pyridone hydrobromide.

Part 4: Validated Purification Protocol

This step-by-step methodology is designed as a self-validating system . Each step contains an in-line analytical check to ensure the causality of the purification is actively confirmed before proceeding.

Step 1: Reaction Quench & Dimer Removal

  • Concentrate the crude reaction mixture under reduced pressure to strip the excess 1,2-dibromoethane.

  • Suspend the resulting crude oily residue in cold dichloromethane (DCM) at 0 °C and stir for 30 minutes.

  • Validation Check: The bis-pyridone dimer will appear as a dense, white, insoluble precipitate. Filter the suspension through a Celite pad. The filtrate must be entirely transparent, confirming the quantitative removal of the dimer.

Step 2: Alkaline Wash (Starting Material Clearance)

  • Transfer the DCM filtrate to a separatory funnel.

  • Wash the organic layer with cold 0.1 M NaOH(aq).

  • Validation Check: Test the aqueous layer with pH paper; it must read ≥12 to ensure complete deprotonation of the unreacted 2-pyridone.

  • Immediately wash the organic layer with brine to neutralize, then dry over anhydrous Na2SO4. Spot the organic layer on a TLC plate; the Rf 0.25 spot (2-pyridone) should be completely absent.

Step 3: Chromatographic Separation (O-Alkyl Removal)

  • Concentrate the dried DCM layer to a minimal volume and load it onto a normal-phase silica gel column.

  • Elute using a gradient of 100% Hexane to 50% Ethyl Acetate/Hexane.

  • Validation Check: Monitor fractions via TLC (UV active at 254 nm). The O-alkylated impurity will elute first (Rf ~0.70). Pool only the fractions containing the pure N-alkylated free base (Rf ~0.35). Concentrate to yield a pale yellow oil.

Step 4: Anhydrous Salt Formation & Crystallization

  • Dissolve the purified free base in anhydrous isopropanol (IPA) and chill the flask to 0 °C under an inert argon atmosphere.

  • Dropwise, add 1.05 equivalents of anhydrous HBr (33% wt in glacial acetic acid).

  • Validation Check: The addition will trigger an immediate exothermic reaction, followed by the precipitation of a dense white crystalline solid, visually confirming successful salt formation.

  • Stir for 1 hour at 0 °C, then filter the hydrobromide salt under a blanket of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product in a vacuum oven at 40 °C overnight over P2O5 to prevent hydrolysis.

Part 5: References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone ResearchGate URL:

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation MDPI (Sciforum) URL:

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Organic Chemistry Portal URL:

Sources

Troubleshooting

Technical Support Center: Handling 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Document ID: TSC-2026-03-HBS01 Version: 1.0 Last Updated: March 21, 2026 Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-HBS01 Version: 1.0 Last Updated: March 21, 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. This compound, while a valuable synthetic intermediate, possesses significant moisture sensitivity that can compromise experimental outcomes if not handled correctly. This document is structured to provide both troubleshooting solutions for common issues and preventative best practices through a detailed FAQ section. The protocols and advice herein are grounded in the fundamental chemical principles governing hygroscopic salts and reactive alkyl halides.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the storage and use of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide. Each issue is analyzed by probable cause, followed by a recommended solution.

Issue 1: Inconsistent or Low Reaction Yields

  • Symptoms: You are performing a nucleophilic substitution reaction using the bromoethyl group, but the yield of your desired product is significantly lower than expected or varies greatly between runs.

  • Probable Cause: The primary cause is likely the degradation of the starting material due to moisture exposure. The compound has two main vulnerabilities:

    • Hygroscopicity of the Hydrobromide Salt: Hydrobromide salts are known to be hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1][2][3]

    • Hydrolysis of the Alkyl Bromide: The absorbed water can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl group. This results in a slow hydrolysis reaction, converting the active alkyl bromide into the corresponding inactive alcohol, 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.[4][5] This reduces the molar quantity of your active reagent, leading to lower yields.

  • Solution:

    • Implement Inert Atmosphere Techniques: The most critical step is to handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen) at all times. This is best achieved using a glovebox or a Schlenk line.[6][7][8][9]

    • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. It is best practice to use freshly dried solvents or those from a solvent purification system.[10][11][12]

    • Verify Reagent Quality: If you suspect degradation, consider analyzing a small sample of your starting material by ¹H NMR or LC-MS to check for the presence of the hydrolyzed byproduct.

Issue 2: Appearance of an Unidentified Byproduct in Analysis (TLC, LC-MS, NMR)

  • Symptoms: An unexpected spot appears on your TLC plate, or an extra peak is observed in your LC-MS or NMR spectrum of the reaction mixture, corresponding to a more polar compound.

  • Probable Cause: This is a classic indicator of starting material degradation. The unidentified spot or peak is very likely the hydrolyzed byproduct, 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. The hydroxyl group makes this compound more polar than the starting alkyl bromide, causing it to have a lower Rf on normal-phase TLC and a different retention time in chromatography.

  • Solution:

    • Confirm Byproduct Identity: If possible, isolate and characterize the byproduct to confirm its structure. The expected mass difference in an MS analysis would be the replacement of Br (isotopes at 79/81 Da) with OH (17 Da).

    • Strict Adherence to Anhydrous Protocols: Re-run the experiment with strict adherence to the inert atmosphere handling protocols detailed in this guide. Use freshly opened reagent or reagent that has been properly stored in a desiccator inside a glovebox.[8][13]

Issue 3: Physical State Changes of the Solid Reagent

  • Symptoms: The fine, crystalline powder has become clumpy, sticky, or has visibly darkened in color. In severe cases, it may appear "wet" or deliquescent.

  • Probable Cause: This is a direct physical manifestation of moisture absorption.[1][3] The hydrobromide salt is hygroscopic and is absorbing water from the air, causing the solid to cake and eventually dissolve in the absorbed water (deliquescence).[1]

  • Solution:

    • Discard Compromised Reagent: If the material has significantly changed its physical state, it is best to discard it, as the level of hydrolysis is likely high and unpredictable.

    • Improve Storage Conditions: Immediately review and improve your storage protocol. The reagent must be stored in a tightly sealed container, preferably with a secondary seal like Parafilm or Teflon tape. This container should be placed inside a desiccator containing an active desiccant (e.g., Drierite, molecular sieves).[14][15] For optimal protection, the desiccator itself should be housed within a glovebox.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: The ideal storage conditions are designed to minimize exposure to both moisture and oxygen.

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric moisture and oxygen.
Container Tightly sealed amber glass vialAmber glass protects against potential light sensitivity, and a tight seal is the first barrier against moisture ingress.
Secondary Containment Laboratory DesiccatorProvides a dry environment using a desiccant like molecular sieves or calcium sulfate.[1][14]
Location Inside a GloveboxOffers the ultimate protection by maintaining a constant inert atmosphere.[7][8]
Temperature Cool, dry place (as per supplier SDS, typically room temp unless otherwise specified)Avoid temperature cycling which can cause pressure changes and compromise seals.

Q2: I don't have a glovebox. Can I still use this reagent effectively?

A2: Yes, but with meticulous care using Schlenk line techniques.[9][13][16] A Schlenk line allows you to evacuate the air from your reaction flask and backfill it with an inert gas. Weighing the solid still presents a challenge. The best practice is to weigh it quickly on a high-precision balance and immediately add it to the reaction flask under a positive flow of inert gas to minimize air exposure.

Q3: What is the primary degradation pathway I should be concerned about?

A3: The primary degradation pathway is the hydrolysis of the bromoethyl group to a hydroxyethyl group via a nucleophilic substitution reaction with water.[4][17] This is often catalyzed by the slightly acidic nature of the hydrobromide salt.

G reagent 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one HBr product 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one (Inactive Byproduct) reagent->product Hydrolysis (SN1 or SN2) hbr HBr water H₂O (Moisture) water->product

Caption: Hypothetical moisture-induced degradation pathway.

Q4: Which solvents are compatible, and how should I prepare them?

A4: The compound's salt nature may limit its solubility in nonpolar solvents. Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are common choices for reactions involving similar substrates. Regardless of the solvent, it must be anhydrous .

  • Drying Solvents: Use of a solvent purification system (SPS) is ideal.[18] Alternatively, solvents can be dried using appropriate desiccants. For example, DCM can be dried over calcium hydride (CaH₂), and THF can be dried over sodium/benzophenone.[11] A safer and often effective method for many solvents is storage over activated 3Å molecular sieves for at least 48 hours.[10][11][19]

  • Verification: The water content of the solvent can be verified using a Karl Fischer titrator.[12]

Part 3: Experimental Protocols & Workflows

Protocol 1: Weighing and Dispensing the Reagent Using a Glovebox

This protocol ensures the reagent is handled with minimal exposure to air and moisture.[7][8][13]

  • Preparation: Ensure the glovebox atmosphere has low levels of O₂ and H₂O (typically <1 ppm). Place all necessary items (spatulas, weigh boats, vials, balance) into the glovebox antechamber.

  • Purging: Cycle the antechamber with vacuum and inert gas (e.g., argon) at least three times to remove atmospheric contaminants.[9]

  • Transfer: Bring the items from the antechamber into the main glovebox chamber. Allow the sealed container of the reagent to equilibrate to the glovebox temperature before opening.

  • Weighing: Unseal the reagent container. Using a clean, dry spatula, transfer the desired amount of the solid onto a weigh boat on the tared balance.

  • Sealing: Immediately and securely reseal the main reagent container. It is good practice to wrap the cap with Teflon tape or Parafilm for extra security.

  • Use: The weighed reagent can now be added directly to a reaction vessel containing anhydrous solvent within the glovebox.

Workflow: General Handling of Moisture-Sensitive Reagents

This diagram outlines the critical decision points and steps for successfully using 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

G start Start: Reagent Required storage Retrieve Reagent from Desiccator/Glovebox start->storage check_equip Inert Atmosphere Equipment Available? storage->check_equip glovebox Glovebox Protocol check_equip->glovebox Yes schlenk Schlenk Line Protocol check_equip->schlenk Alt. no_inert High Risk of Failure Proceed with Caution check_equip->no_inert No weigh Weigh Reagent Under Inert Gas glovebox->weigh schlenk->weigh combine Combine Reagent and Solvent Under Positive Inert Gas Pressure weigh->combine prepare_rxn Prepare Reaction Flask (Oven-dried glassware, anhydrous solvent) prepare_rxn->combine run_rxn Run Reaction Under Inert Atmosphere combine->run_rxn

Caption: Recommended workflow for handling the moisture-sensitive reagent.

References

  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (2009). LibreTexts Chemistry. [Link]

  • What is the hydrolysis process of alkyl halides? (2016). Quora. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Hydrolysis of Alkyl Halides. University of Calgary. [Link]

  • Taylor, W. (1937). The mechanism of hydrolysis and alcoholysis of alkyl halides: the reactions of methyl, ethyl, and tert.-butyl bromides with aqueous ethyl alcohol. Journal of the Chemical Society (Resumed), 992. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]

  • Kyffin, B. A. P., & Leech, A. P. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 159-173. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]

  • Reaction of Alkyl Halides Experiment. PraxiLabs. [Link]

  • Safe and Convenient Procedure for Solvent Purification. The Journal of Organic Chemistry. [Link]

  • Stolar, T., et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science, 10(20), 5341-5347. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). RSC Publishing. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • What makes a substance hygroscopic? ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • How to store temperature and moisture-sensitive compounds? Reddit. [Link]

  • Hygroscopy. Wikipedia. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(bromoethyl)pyridine. PrepChem.com. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

Welcome to the Process Development & Scale-Up Support Portal . This guide is engineered for researchers, process chemists, and drug development professionals navigating the synthesis of 1-(2-Bromoethyl)-1,2-dihydropyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Scale-Up Support Portal . This guide is engineered for researchers, process chemists, and drug development professionals navigating the synthesis of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

Process Logic & Mechanistic Workflow

Before troubleshooting, it is critical to understand the ambident nature of the 2-pyridone anion and the competing pathways during alkylation with 1,2-dibromoethane.

AlkylationLogic Root Ambident Nucleophile (2-Pyridone Anion) Hard Hard Cations / Non-Polar (e.g., Ag2CO3, Toluene) Root->Hard Kinetic Control Soft Soft Cations / Polar Aprotic (e.g., K2CO3, DMF) Root->Soft Thermodynamic Control O_Alk O-Alkylation (2-(2-Bromoethoxy)pyridine) Hard->O_Alk N_Alk N-Alkylation (1-(2-Bromoethyl)-2-pyridone) Soft->N_Alk Dimer Bis-Alkylation (Dimer) Impurity N_Alk->Dimer Excess 2-Pyridone Product HBr Addition (Target Salt) N_Alk->Product Purified Intermediate

Figure 1: Mechanistic divergence of 2-pyridone alkylation highlighting N- vs. O-selectivity and dimer formation.

Interactive Troubleshooting & FAQs

Q1: Why am I observing high levels of O-alkylation (2-(2-bromoethoxy)pyridine) instead of the desired N-alkylated product?

Diagnostic: The 2-pyridone anion is an ambident nucleophile. The oxygen atom is harder and more electronegative, favoring kinetic attack, while the nitrogen atom is softer, favoring thermodynamic stability. Causality & Solution: If you are using silver salts (e.g., Ag₂CO₃) or non-polar solvents (like toluene or DCM), the metal cation tightly coordinates with the nitrogen, leaving the oxygen exposed for O-alkylation [1]. To drive N-alkylation:

  • Switch the Base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger, softer K⁺ or Cs⁺ cations dissociate more readily from the anion.

  • Change the Solvent: Utilize a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents highly solvate the metal cation, leaving a "naked" 2-pyridone anion that preferentially reacts at the nitrogen center [1].

Q2: My LC-MS shows a significant peak at m/z ~217 corresponding to the bis-alkylation dimer. How do I suppress this?

Diagnostic: The intermediate, 1-(2-bromoethyl)-2-pyridone, contains an electrophilic primary bromide. If unreacted 2-pyridone anion is present, it will attack this intermediate, forming the 1,2-bis(2-oxopyridin-1-yl)ethane dimer [2]. Causality & Solution: This is a classic competing consecutive reaction ( A+B→C ; C+A→D ).

  • Stoichiometry: You must maintain a large molar excess of 1,2-dibromoethane (typically 3 to 5 equivalents) relative to 2-pyridone to ensure the first alkylation is statistically favored over the second [2].

  • Order of Addition: Never add 1,2-dibromoethane to a solution of the pre-formed 2-pyridone anion. Instead, slowly add the 2-pyridone/base mixture to a large volume of 1,2-dibromoethane. This keeps the steady-state concentration of the anion extremely low, ensuring the primary alkylation outpaces dimerization.

Q3: During the final HBr salt formation, the product oils out instead of crystallizing. What is failing?

Diagnostic: Hydrobromide salts of N-alkylated pyridones are highly hygroscopic. "Oiling out" (liquid-liquid phase separation) occurs when water is present or when the solvent system cannot support supersaturation of the salt. Causality & Solution:

  • Moisture Control: The free base must be rigorously dried (e.g., via azeotropic distillation with toluene) before salt formation.

  • Acid Source: Do not use aqueous hydrobromic acid (48% HBr). Instead, use a stoichiometric amount of anhydrous HBr gas bubbled into an ethereal solvent (e.g., diethyl ether or MTBE), or use a commercially available solution of 33% HBr in acetic acid.

  • Anti-Solvent: If oiling occurs, add a non-polar anti-solvent (like heptane) dropwise while seeding the mixture at 0 °C to induce nucleation.

Process Data & Yield Optimization

The following table synthesizes quantitative data for optimizing the N-alkylation step, demonstrating the impact of solvent and base selection on regioselectivity and dimer suppression.

Base (Equiv)Solvent1,2-Dibromoethane (Equiv)Temp (°C)N:O RatioDimer (%)Isolated Yield (%)
Ag₂CO₃ (1.5)Toluene1.5801:15< 2%5% (N-alkyl)
K₂CO₃ (2.0)DMF1.16015:135%40%
K₂CO₃ (2.0)DMF5.06015:1< 5%82%
Cs₂CO₃ (1.5)DMSO5.025>20:1< 2%88%

Data synthesized from standard ambident nucleophile optimization protocols for 2-pyridone derivatives [1, 2].

Validated Scale-Up Protocol (Self-Validating System)

This step-by-step methodology ensures causality-driven execution. Each phase includes an in-process control (IPC) to validate the system before proceeding to the next stage.

Phase 1: N-Alkylation (Free Base Synthesis)
  • Preparation: Charge a dry, nitrogen-purged reactor with 1,2-dibromoethane (5.0 eq) and anhydrous DMF (10 volumes). Heat to 60 °C.

  • Anion Generation: In a separate vessel, slurry 2-hydroxypyridine (1.0 eq) and finely milled anhydrous K₂CO₃ (2.0 eq) in DMF (5 volumes). Stir for 30 minutes at ambient temperature.

  • Addition: Pump the 2-pyridone/base slurry into the 1,2-dibromoethane solution dropwise over 4 hours.

    • Causality: Slow addition into excess electrophile prevents dimer formation [2].

  • IPC Check: Sample the reaction for HPLC. Proceed only when unreacted 2-pyridone is < 1% AUC.

  • Workup: Cool to 20 °C, filter the inorganic salts (KBr, K₂CO₃). Concentrate the filtrate under high vacuum to remove DMF and excess 1,2-dibromoethane. (Note: Recovery of 1,2-dibromoethane via a cold trap is strictly recommended for waste reduction and safety).

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-(2-bromoethyl)-2-pyridone free base.

Phase 2: Hydrobromide Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (10 volumes) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0–5 °C. Slowly add a 33% solution of HBr in Acetic Acid (1.05 eq) dropwise.

    • Causality: Anhydrous conditions prevent the hygroscopic salt from oiling out and degrading.

  • Crystallization: Stir at 0 °C for 2 hours. A white to off-white precipitate will form.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous MTBE (2 volumes).

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved. Store in a desiccator over P₂O₅.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Reactor Charging 1,2-Dibromoethane (5 eq) + DMF Step2 2. Slow Addition (4h) 2-Pyridone + K2CO3 in DMF Step1->Step2 Step3 3. In-Process Control HPLC: 2-Pyridone < 1% Step2->Step3 Step4 4. Workup & Concentration Remove DMF/Excess Electrophile Step3->Step4 Pass Step5 5. Salt Formation Anhydrous MTBE + HBr/AcOH at 0°C Step4->Step5 Step6 6. Isolation Filtration under N2 & Vacuum Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for the scale-up synthesis and isolation of the target hydrobromide salt.

References

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385. Available at:[Link]

Disclaimer: 1,2-dibromoethane is a known carcinogen and highly toxic volatile liquid. All scale-up procedures must be conducted in a heavily ventilated walk-in fume hood using appropriate PPE, including double-gloving with compatible elastomers.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide Quantification

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, technically-grounded comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, a key intermediate in various synthetic pathways. Our focus extends beyond a mere procedural outline, delving into the scientific rationale behind each validation parameter and experimental choice, ensuring a robust and reliable analytical method. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method validation, grounded in scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which is globally recognized and serves as the foundation for this guide.[1][3]

The Imperative of a Validated Method

A validated HPLC method ensures that the results generated are accurate, precise, and reproducible, which is critical for:

  • Quality Control: Ensuring the purity and potency of the synthesized intermediate.

  • Process Optimization: Providing reliable data to guide and refine the manufacturing process.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[2][3][4]

This guide will walk through the essential validation parameters as stipulated by ICH Q2(R2) guidelines, providing both the "how" and the "why" for each step.[3][5][6]

Foundational Steps: Method Development and System Suitability

Before embarking on method validation, a suitable HPLC method must be developed. For a polar compound like 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide, a reversed-phase HPLC method is often the starting point.

Chromatographic Conditions (A Representative Method):

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detectorProvides reliable and reproducible performance.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]C18 stationary phases are versatile for separating a wide range of compounds based on hydrophobicity.[9]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for polar and basic compounds.[10] Acetonitrile is a common organic modifier in reversed-phase HPLC.[11]
Gradient Elution A time-based gradient from a higher aqueous composition to a higher organic compositionAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmChosen based on the UV absorbance maximum of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

System Suitability Testing (SST): Before any validation run, SST must be performed to ensure the chromatographic system is adequate for the intended analysis.[12][13]

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) RSD ≤ 2.0%

The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Final Validation & Reporting Method_Dev Method Development System_Suitability System Suitability Testing Method_Dev->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A typical workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][14][15]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the final product is a formulated drug, analyze a placebo sample to check for interference from excipients.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[17] The developed HPLC method must be able to separate the analyte peak from any degradation product peaks.[19][20]

Data Presentation:

ConditionObservation
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) Main peak is well-resolved from degradation peaks.
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) Main peak is well-resolved from degradation peaks.
Oxidative Degradation (3% H₂O₂, RT, 24h) Main peak is well-resolved from degradation peaks.
Thermal Degradation (80 °C, 48h) No significant degradation observed.
Photolytic Degradation (UV light, 24h) No significant degradation observed.
Linearity and Range

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the samples within a given range.[3][21]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

Experimental Protocol:

  • Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Calculate the percentage recovery for each sample.

Data Presentation:

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Mean % Recovery 99.8%
Acceptance Criteria 98.0% - 102.0% [22]
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, using the same equipment.[23]

  • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Data Presentation:

Precision Level% RSD (Relative Standard Deviation)
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Data Presentation:

ParameterCalculated Value (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[23] This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small variations to the method parameters and observe the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Data Presentation:

Parameter Varied% RSD of Results
Flow Rate (0.9 mL/min) < 2.0%
Flow Rate (1.1 mL/min) < 2.0%
Temperature (28 °C) < 2.0%
Temperature (32 °C) < 2.0%
Wavelength (218 nm) < 2.0%
Wavelength (222 nm) < 2.0%

Comparison with Alternative Methodologies

While HPLC is the gold standard for this type of analysis, other techniques could be considered.

TechniqueAdvantagesDisadvantagesSuitability for this Application
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte.Unsuitable.
Quantitative NMR (qNMR) Provides structural information and direct quantification without a reference standard.Lower sensitivity compared to HPLC; requires a high-field NMR.Can be used as an orthogonal method for purity assessment but not for routine quantification.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times and higher resolution.Higher backpressure requires specialized instrumentation.A viable alternative for high-throughput environments.

The logical relationship between these core validation parameters is crucial for establishing a self-validating system.

Validation_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Range Range Linearity->Range defines working range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ slope used for calculation Precision Precision Accuracy->Precision interdependent Range->Accuracy assessed over the range Range->Precision assessed over the range Robustness Robustness Robustness->Accuracy maintains accuracy Robustness->Precision maintains precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The validation of an HPLC method for the quantification of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide is a systematic process that ensures the generation of reliable and accurate data. By adhering to the principles outlined in the ICH guidelines and employing a scientifically sound experimental design, researchers can establish a robust analytical method that is fit for its intended purpose. The data presented in this guide, while illustrative, provides a clear framework for the expected outcomes of a successful validation study. Ultimately, a well-validated HPLC method is a cornerstone of quality in pharmaceutical development, providing the confidence needed to advance promising drug candidates.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column | Request PDF - ResearchGate. [Link]

  • Waters Column Selection Guide for Polar Compounds. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • What is the difference between specificity and selectivity?. [Link]

  • USP-NF 〈621〉 Chromatography. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. [Link]

  • HPLC Column Selection Guide - Phenomenex. [Link]

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • An HPLC Method for the Determination of Bromadiolone Plasma Kinetics and its Residues in Hen Eggs - ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]

  • Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow - PMC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride - 9VOM Publishing. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • HPLC Column Selection Guide. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations - MDPI. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]

Sources

Comparative

Benchmarking 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide in N-Alkylation Reactions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) Executive Summary In medicinal chemistry, the 2-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5)

Executive Summary

In medicinal chemistry, the 2-pyridone motif is a privileged scaffold frequently incorporated into drug candidates to modulate physicochemical properties and target-binding affinity. To install this moiety, 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide has emerged as the premier bifunctional building block[1].

This guide benchmarks the hydrobromide salt against alternative alkylating agents, detailing the mechanistic causality behind its superior shelf-life and reactivity. Furthermore, we provide a self-validating experimental protocol for standard SN​2 N-alkylation—a critical workflow in synthesizing biased agonists for G-protein coupled receptors (GPCRs), such as the Dopamine D2 receptor (D2R)[2].

Mechanistic Context & Causality: Why the Hydrobromide Salt?

When designing an N-alkylation workflow, chemists must balance the electrophilicity of the alkylating agent with its storage stability.

  • The Leaving Group (Bromide vs. Chloride): Bromide is a highly polarizable, weak base, making it a superior leaving group compared to chloride. This lowers the activation energy required for the SN​2 transition state, allowing reactions to proceed at lower temperatures without the need for Finkelstein-type iodide catalysis.

  • The Salt Form (Hydrobromide vs. Free Base): The free base of 1-(2-bromoethyl)-2-pyridone contains both a highly electrophilic bromoethyl tail and a nucleophilic pyridone oxygen/nitrogen. In its free base form, the compound is prone to auto-alkylation (quaternization) and polymerization during storage. By isolating the compound as a hydrobromide salt , the nucleophilic centers are protonated (or the crystal lattice is stabilized), effectively halting intermolecular degradation and extending the reagent's shelf-life indefinitely under standard desiccation.

Benchmarking Alternatives: Data Presentation

The following table objectively compares 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide against its common structural alternatives for the N-alkylation of secondary amines.

Alkylating AgentLeaving GroupShelf StabilityRelative SN​2 ReactivityTypical YieldMechanistic Notes
1-(2-Bromoethyl)-2-pyridone HBr BromideHigh (Salt form)High 75–90% Preferred. Requires extra base equivalents, but offers optimal kinetics and purity.
1-(2-Bromoethyl)-2-pyridone (Free Base) BromideLow (Auto-reacts)High60–80%Prone to degradation. Requires immediate use or −20∘C storage.
1-(2-Chloroethyl)-2-pyridone ChlorideModerateLow40–65%Requires harsher heating ( >100∘C ) or addition of NaI (Finkelstein catalysis).

Experimental Protocol: Self-Validating N-Alkylation System

The following protocol details the coupling of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide with a secondary amine (e.g., a piperazine or tetrahydroisoquinoline core). This specific methodology is adapted from the synthesis of D2R partial agonists[2].

Reagents & Stoichiometry
  • Secondary Amine Core: 1.0 equivalent (Nucleophile)

  • 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one HBr: 1.2 equivalents (Electrophile)

  • Base (e.g., K2​CO3​ or DIPEA): 3.0 to 4.0 equivalents

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Neutralization: Suspend the secondary amine (1.0 eq) and the base (3.0 eq) in anhydrous ACN (0.2 M concentration) at room temperature.

    • Causality: A large excess of base is mandatory. One equivalent is immediately consumed to neutralize the hydrobromide salt of the alkylating agent, freeing the electrophile. A second equivalent neutralizes the HBr generated during the SN​2 displacement, preventing protonation of the nucleophilic amine.

  • Electrophile Addition: Add 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one HBr (1.2 eq) to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 70∘C under an inert atmosphere ( N2​ or Argon) for 12–18 hours.

    • Causality: SN​2 reactions require thermal energy to overcome the steric hindrance of the transition state. Monitoring via LC-MS ensures the reaction is stopped before over-alkylation or degradation occurs.

  • Aqueous Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

    • Causality: The aqueous wash removes the inorganic salts ( KBr , excess K2​CO3​ ) and any unreacted water-soluble pyridone fragments.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (typically using a Dichloromethane/Methanol gradient) to yield the pure target ligand.

Workflow A Amine Core (Nucleophile) D SN2 Alkylation (70°C, 12-18h) A->D B 1-(2-Bromoethyl)-2-pyridone HBr (Electrophile) B->D C Base (K2CO3/DIPEA) + Solvent (ACN/DMF) C->D E Aqueous Workup (Salt Removal) D->E F Target Ligand (Purified) E->F

Fig 1: Step-by-step SN2 N-alkylation workflow utilizing the hydrobromide salt.

Downstream Application: Biased Agonism at the D2 Receptor

The 2-pyridone-ethyl moiety is not just a structural spacer; it plays a critical role in receptor binding pockets. Compounds synthesized using this reagent, such as derivatives of cariprazine, have been extensively studied for their ability to induce biased agonism at the Dopamine D2 Receptor[2].

By fine-tuning the distance and orientation of the pyridone headgroup, medicinal chemists can selectively activate the Gi/o​ protein pathway (associated with antipsychotic efficacy) while avoiding the β -arrestin-2 pathway (associated with motoric side effects)[2],[3].

Pathway L Synthesized Biased Agonist (Pyridone-Appended Ligand) R Dopamine D2 Receptor (D2R) L->R Selective Binding G Gi/o Protein Pathway (cAMP Inhibition) R->G Biased Activation B β-Arrestin-2 Pathway (Receptor Internalization) R->B Weak/No Activation E1 Antipsychotic Efficacy G->E1 E2 Motoric Side Effects B->E2

Fig 2: D2R signaling pathways targeted by ligands synthesized via this alkylating agent.

References

  • A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor Source: Journal of Medicinal Chemistry (ACS Publications), 2013, 56(22), 9199-9221. URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Validation

Paradigm Shifts in Pyridinone Alkylation: 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide vs. Traditional Precursors

Introduction The 2-pyridinone (1,2-dihydropyridin-2-one) motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-fibrotic agents, and protein-protein interaction modulators....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-pyridinone (1,2-dihydropyridin-2-one) motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-fibrotic agents, and protein-protein interaction modulators. A critical step in functionalizing this scaffold is the installation of an alkyl linker at the N1 position to append various pharmacophores. Historically, chemists have relied on the in situ alkylation of 2-pyridone with dihaloalkanes (such as 1,2-dibromoethane). However, this traditional approach is inherently flawed, plagued by regioselectivity issues and poor step economy[1].

As a Senior Application Scientist, I advocate for a strategic transition toward using the pre-formed 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS 1423024-94-5) [2]. This guide objectively compares the performance of this advanced precursor against traditional in situ alkylation, providing mechanistic insights, comparative data, and self-validating experimental protocols to streamline your drug development workflows.

Mechanistic Analysis: The Ambident Nucleophile Dilemma

The fundamental inefficiency in traditional 2-pyridone alkylation lies in the molecule's tautomeric equilibrium. 2-Pyridone exists in a dynamic equilibrium with its lactim tautomer, 2-hydroxypyridine. Consequently, upon deprotonation, the resulting intermediate acts as an ambident nucleophile.

According to Hard-Soft Acid-Base (HSAB) principles, electrophilic attack by an alkyl halide can occur at either the softer nitrogen atom (yielding the desired N-alkylation) or the harder oxygen atom (yielding the O-alkylation impurity)[3]. Furthermore, the presence of a bifunctional electrophile like 1,2-dibromoethane introduces the high risk of double alkylation, yielding bridged dimer byproducts[1].

By utilizing the pre-formed, researchers completely bypass the tautomerization trap. The regiochemistry is strictly locked at the N1 position. The hydrobromide salt form is particularly crucial: it stabilizes the reactive bromoethyl chain, preventing spontaneous intermolecular quaternization or degradation during storage, ensuring a highly reliable building block[2].

G cluster_tautomer Tautomeric Equilibrium of Traditional Precursor N_form 2-Pyridone (Lactam Form) O_form 2-Hydroxypyridine (Lactim Form) N_form->O_form Tautomerization Reagent 1,2-Dibromoethane + Base N_form->Reagent O_form->Reagent N_Alk N-Alkylation (Desired Pathway) Reagent->N_Alk Major O_Alk O-Alkylation (Impurity Pathway) Reagent->O_Alk Minor Dimer Bridged Dimer (Over-alkylation) Reagent->Dimer Excess

Figure 1: Ambident reactivity of 2-pyridone causing complex N- vs O-alkylation mixtures.

Comparative Performance Data

To objectively evaluate the two approaches, we benchmarked a standard nucleophilic substitution using a secondary amine (piperidine) to generate a target pharmacophore intermediate. The data below summarizes the efficiency of synthesizing the final N-(2-piperidinoethyl)pyridin-2-one product.

Performance MetricTraditional In Situ AlkylationPre-formed Precursor (CAS 1423024-94-5)
Regioselectivity (N:O) ~4:1 (Requires separation)[1]100% N-alkylated (Pre-installed)
Byproduct Profile O-alkyl ether, bridged dimersMinimal (trace elimination products)
Step Economy 2 Steps (Alkylation → Amination)1 Step (Direct Amination)
Purification Required Flash Chromatography (Silica gel)Simple Liquid-Liquid Extraction
Overall Yield 35% - 45%88% - 94%
Scalability Poor (Exothermic, complex mixtures)Excellent (Clean SN₂ displacement)

Experimental Methodologies

The following protocols demonstrate the causality behind our experimental choices. Protocol A highlights the inefficiencies of the traditional method, while Protocol B establishes a self-validating, high-yield system using the advanced hydrobromide precursor.

Protocol A: Traditional In Situ Alkylation (The Flawed Approach)

Objective: Attempted synthesis of 1-(2-bromoethyl)-2-pyridone from 2-pyridone.

  • Reaction Setup: Dissolve 2-pyridone (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the ambident anion.

  • Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise.

    • Causality: A large excess of the dihalide is used to statistically minimize dimerization, though it severely complicates solvent recovery and environmental compliance.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Workup & Isolation: Quench with water and extract with EtOAc. The crude NMR will invariably show a complex mixture of the N-alkylated product, the O-alkylated ether, and unreacted 1,2-dibromoethane[1].

  • Purification: Perform tedious silica gel chromatography to separate the N-alkylated target from the O-alkylated isomer (which often possess frustratingly similar R_f values).

Protocol B: Advanced Workflow using 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one HBr

Objective: Direct synthesis of N-(2-piperidinoethyl)pyridin-2-one.

  • Free-Basing In Situ: Suspend[2] (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA neutralizes the HBr salt to liberate the reactive alkyl bromide and serves as the acid scavenger for the subsequent SN₂ reaction, without acting as a competing nucleophile due to its steric hindrance.

  • Nucleophilic Substitution: Add piperidine (1.2 eq) dropwise at room temperature. Stir for 4 hours.

    • Causality: The pre-installed N-bromoethyl chain undergoes clean SN₂ displacement. The absence of strong inorganic bases (like K₂CO₃ at high heat) prevents unwanted elimination (dehydrohalogenation) of the bromoethyl group.

  • Workup: Concentrate the mixture in vacuo. Partition between Dichloromethane (DCM) and saturated aqueous NaHCO₃. The organic layer contains the highly pure target compound.

  • Isolation: Evaporate the DCM to yield the product (>90% yield, >95% purity by HPLC). No column chromatography is required.

Workflow cluster_trad Protocol A: Traditional In Situ Alkylation cluster_adv Protocol B: Pre-formed Precursor (CAS 1423024-94-5) T1 2-Pyridone + 1,2-Dibromoethane T2 Base-Catalyzed Alkylation (DMF, 80°C) T1->T2 T3 Complex Mixture: N-alkyl + O-alkyl + Dimer T2->T3 T4 Tedious Column Chromatography T3->T4 T5 Target Intermediate (Yield: 35-45%) T4->T5 A1 1-(2-Bromoethyl)-1,2-dihydropyridin- 2-one HBr A2 Direct SN2 Displacement with Nucleophile (MeCN, rt) A1->A2 A3 Clean Conversion (No O-alkylation) A2->A3 A4 Simple Liquid-Liquid Extraction A3->A4 A5 Target Product (Yield: 88-94%) A4->A5

Figure 2: Workflow comparison showing the step economy of the pre-formed HBr precursor.

Conclusion

For drug development professionals and synthetic chemists, minimizing step count and eliminating chromatographic bottlenecks is paramount. The empirical data and mechanistic realities heavily favor the use of 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide over the traditional in situ alkylation of 2-pyridone. By adopting this pre-formed, regiochemically pure building block, laboratories can significantly accelerate the synthesis of pyridinone-based libraries while maintaining uncompromising standards of purity and yield.

References

  • "Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545." National Institutes of Health (PMC). [Link]

  • "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides." The Journal of Organic Chemistry - ACS Publications.[Link]

  • "1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Chemical Substance Information." NextSDS. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide proper disposal procedures

Comprehensive Laboratory Disposal Protocol for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide As a Senior Application Scientist, managing the lifecycle of reactive synthetic intermediates is just as critical as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

As a Senior Application Scientist, managing the lifecycle of reactive synthetic intermediates is just as critical as the synthesis itself. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) is a highly valuable building block utilized by researchers and drug development professionals[1]. However, its specific structural features—namely the electrophilic 2-bromoethyl group and its hydrobromide salt form—dictate strict disposal protocols.

This guide provides the operational logic and step-by-step methodologies required to safely manage and dispose of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Chemical Causality

To design a self-validating safety system, we must first understand the chemical causality behind the compound's hazards.

1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide ( C7​H9​Br2​NO , MW: 282.96 g/mol ) is an organic halide and an alkylating agent[1]. The 2-bromoethyl moiety acts as a potent electrophile. The carbon-bromine bond is highly polarized, rendering the adjacent carbon highly susceptible to nucleophilic substitution ( SN​2 ) by biological nucleophiles, such as sulfhydryl groups in proteins or nitrogenous bases in nucleic acids. This reactivity translates directly to its hazard classifications, which include Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[2].

Furthermore, because the molecule contains covalently bound bromine, improper disposal (such as standard low-temperature incineration or drain disposal) can lead to the release of highly toxic hydrogen bromide (HBr) gas and the potential formation of hazardous environmental pollutants.

Waste Segregation and Compatibility Data

Proper waste segregation at the point of generation is the most critical step in the disposal lifecycle. Mixing incompatible waste streams can lead to exothermic reactions or exponentially increase disposal costs.

Waste CategoryCompatibilityRationale / Chemical Causality
Halogenated Organic Waste Highly Compatible Contains halogens (Bromine). Must be sent for licensed, high-temperature incineration to safely cleave C-Br bonds without generating toxic byproducts.
Non-Halogenated WasteIncompatibleMixing introduces halogens into standard waste streams, risking incomplete combustion and regulatory fines.
Aqueous Acidic WasteIncompatibleWhile the hydrobromide salt is water-soluble, the organic pyridone core requires organic destruction methods.
Strong Bases / AminesReactive (Caution)Nucleophiles will react with the 2-bromoethyl group via substitution ( SN​2 ) or elimination ( E2 ), potentially generating unwanted heat in the waste carboy.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Collection

This protocol applies to standard experimental waste, including reaction filtrates, TLC spot residues, and solvent washings containing the compound.

  • Identification & Verification : Confirm that the waste stream contains 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide or its unreacted derivatives.

  • Container Selection : Utilize a chemically resistant, high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste."

  • Safe Transfer : Operating strictly within a certified fume hood, transfer the chemical waste into the designated container. If handling the neat solid, dissolve it in a minimal amount of a halogenated solvent (e.g., dichloromethane) to prevent the generation of hazardous dust before transfer.

  • Secondary Containment : Ensure the waste container is housed within a secondary containment tray capable of holding 110% of the container's volume to capture any accidental spills.

  • Regulatory Labeling : Attach a hazardous waste tag immediately upon the first addition of waste. Explicitly list "1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide" and check the hazard boxes for "Toxic" and "Irritant"[2].

Protocol B: Active Quenching of Concentrated Stock Solutions

For laboratories decommissioning large quantities of the pure, reactive electrophile, pre-disposal quenching is recommended to reduce the inherent toxicity of the waste stream prior to transport.

  • Solvent Preparation : Dissolve the neat compound in a miscible co-solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar, operating under a fume hood.

  • Nucleophilic Quench : Slowly add a 2-fold molar excess of a mild, aqueous nucleophile, such as sodium thiosulfate ( Na2​S2​O3​ ), while maintaining vigorous stirring at room temperature.

  • Reaction Causality : The thiosulfate anion will displace the bromide leaving group, converting the reactive alkyl bromide into a highly water-soluble, significantly less toxic Bunte salt.

  • Verification & Final Disposal : Verify the consumption of the starting material via TLC or LC-MS. Once complete, the entire mixture must still be disposed of in the Halogenated Organic Waste container due to the presence of residual bromide ions and the organic core.

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling and disposing of this specific chemical waste.

G A Waste Generation 1-(2-Bromoethyl)-2-pyridone HBr B Hazard Assessment (Electrophilic, Halogenated) A->B C Is Waste Concentrated/Neat? B->C D Nucleophilic Quenching (e.g., Sodium Thiosulfate) C->D Yes (>5g) E Direct Segregation (Halogenated Organic Waste) C->E No (Dilute) D->E F Secondary Containment & Labeling E->F G Licensed High-Temp Incineration F->G

Operational workflow for the safe handling, quenching, and disposal of halogenated pyridone waste.

References

  • 1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Hazard Classifications, NextSDS, [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide

Comprehensive Safety and Operational Guide: Handling 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide As your trusted partner in drug development and chemical synthesis, we are committed to providing value that ext...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one Hydrobromide

As your trusted partner in drug development and chemical synthesis, we are committed to providing value that extends beyond the reagents themselves. 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide (CAS: 1423024-94-5) is a highly valuable building block utilized to introduce the pyridinone pharmacophore via alkylation. However, its structural properties demand rigorous, scientifically grounded safety protocols.

This technical bulletin synthesizes chemical causality with field-proven methodologies to provide a self-validating system for safe handling, operation, and disposal.

Mechanistic Hazard Profile: The "Why" Behind the Safety

Understanding the chemical behavior of this compound is the foundation of effective risk mitigation. The hazards of this reagent are twofold, driven by its distinct structural components:

  • Hydrobromide Salt Dissociation: Upon exposure to ambient moisture or mucous membranes, the hydrobromide salt can dissociate, generating localized hydrobromic acid (HBr). This mechanism drives its classification as a severe tissue irritant.

  • Electrophilic Alkylation: The bromoethyl group is a classic alkylating agent. While its primary GHS classifications are Skin Irritation 2 (H315), Eye Irritation 2A (H319), and Specific Target Organ Toxicity - Single Exposure 3 (H336)[1], the inherent electrophilicity of the bromoethyl group means it can covalently bind to nucleophilic sites on biological macromolecules (proteins and DNA) if systemic exposure occurs.

HazardMechanism Chem 1-(2-Bromoethyl)-1,2- dihydropyridin-2-one HBr Moisture Ambient Moisture (H2O) Chem->Moisture Exposure Alkylation Bromoethyl Group (Electrophile) Chem->Alkylation Reactive Moiety HBr HBr Release (Acidic) Moisture->HBr Hydrolysis Tissue Skin/Eye/Resp Irritation (H315, H319) HBr->Tissue Corrosive/Irritant Tox Cellular Toxicity (STOT SE 3) Alkylation->Tox Covalent Binding Tissue->Tox Cumulative

Diagram 1: Mechanistic toxicity pathway of 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide.

Table 1: GHS Hazard Profile & Quantitative Limits

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation 2H315: Causes skin irritation[1]Mandates robust dermal barrier (double-gloving).
Eye Irritation 2AH319: Causes serious eye irritation[1]Requires chemical splash goggles; face shield for >50g.
STOT SE 3H336: May cause drowsiness/dizziness[1]Strictly limit exposure to a certified Fume Hood.

Personal Protective Equipment (PPE) Matrix

To prevent occupational exposure to reactive alkylating agents, standard laboratory attire is insufficient. A defense-in-depth approach is required. Gloves should not be worn for more than an hour and must be replaced immediately if compromised by a visible tear or leak[2].

Table 2: PPE Material Compatibility & Specifications

PPE ComponentRecommended MaterialMin. ThicknessBreakthrough TimeRationale
Inner Glove Nitrile (ASTM D6978-05)[2]4-5 mil> 60 minProvides baseline protection and dexterity for fine handling.
Outer Glove Neoprene or Butyl Rubber8-10 mil> 240 minSuperior resistance to halogenated alkylating agents and acidic salts.
Eye Protection Polycarbonate GogglesN/AN/AImpact and splash resistance against corrosive chemicals[3].
Body Protection Disposable Tyvek / NomexN/AN/APrevents particulate penetration into personal clothing.

Step-by-Step Operational Workflow

Standardizing the handling procedure minimizes the risk of aerosolization and accidental exposure. Every step in this workflow is designed to validate the safety of the next.

Step 1: Environmental Setup

  • Ensure the chemical fume hood is certified and operating at an optimal face velocity (typically 80-100 fpm).

  • Line the hood workspace with absorbent, plastic-backed bench paper to contain micro-spills[4].

  • Equip the area with an appropriate spill kit, including acid neutralizers and absorbent pads[5].

Step 2: Closed-System Weighing

  • Causality Check: Hydrobromide salts can be statically charged and fluffy, increasing the risk of aerosolization.

  • Use an anti-static gun (ionizer) on the weighing spatula and weigh boat.

  • Weigh the material exclusively inside the fume hood. If a balance is outside the hood, pre-weigh a sealed vial, transfer the chemical inside the hood, seal it, and re-weigh to determine the mass by difference.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to minimize ambient moisture, which prevents premature HBr release.

  • Use mechanical pipetting aids for the addition of any solvents; mouth pipetting is strictly prohibited[3].

Step 4: In-Situ Quenching

  • Causality Check: Do not use strong bases (e.g., NaOH) to neutralize unreacted material. The highly exothermic neutralization of the hydrobromide salt can cause splattering and volatilization of the bromoethyl compound.

  • Slowly quench residual 1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide with a mild, aqueous base such as saturated Sodium Bicarbonate ( NaHCO3​ ) under continuous stirring.

OperationalWorkflow Prep 1. Environmental Setup (Fume Hood, PPE) Weigh 2. Closed-System Weighing (Anti-static) Prep->Weigh React 3. Reaction Execution (Inert N2/Ar Atmosphere) Weigh->React Quench 4. In-Situ Quenching (Mild Base: NaHCO3) React->Quench Waste 5. Segregated Disposal (Halogenated Waste) Quench->Waste

Diagram 2: Step-by-step operational and disposal workflow for bromoethyl handling.

Emergency Response & Disposal Plans

Spill Protocol:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and post warning signs[2].

  • Don Emergency PPE: Wear heavy-duty neoprene gloves, a fitted respirator (N95/P100 minimum), and a chemical-resistant suit.

  • Neutralize & Absorb: For solid spills, avoid dry sweeping which generates dust. Cover the spill with damp absorbent pads. For solution spills, apply a compatible chemical absorbent.

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution, followed by soap and water.

Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area vigorously with soap and water for at least 15 minutes[4].

  • Eye Contact: Utilize the emergency eyewash station immediately, flushing for a minimum of 15 minutes while holding eyelids open[4]. Seek immediate medical evaluation.

Disposal Plan:

  • All materials contacting the compound (including gloves, bench paper, and empty vials) must be treated as hazardous chemical waste[6].

  • Liquid waste containing the compound must be collected in clearly labeled "Halogenated Organic Waste" containers. Do not mix with non-halogenated waste streams to prevent incompatible reactions and reduce disposal costs.

References

  • NextSDS. "1-(2-bromoethyl)-1,2-dihydropyridin-2-one hydrobromide - Substance Database." NextSDS. 1

  • National Institutes of Health (NIH) / PMC. "Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL)." NIH.gov. 2

  • Thomas Jefferson University. "Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins." Jefferson.edu. 4

  • Weill Cornell Medicine. "Working with Carcinogens and Reproductive Toxins." Cornell.edu. 5

  • Regulations.gov. "Guidelines for the laboratory use of chemical carcinogens." Regulations.gov.6

  • ETH Zurich. "Laboratory Safety Guidelines: General Laboratory Practice at Biosafety Level 1 (BSL1)." ETHZ.ch. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-1,2-dihydropyridin-2-one hydrobromide
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